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N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Documentation Hub

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  • Product: N-Ethyl-3-[(2-methoxyethyl)amino]propanamide
  • CAS: 1040692-18-9

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Behavior & LCST of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Derivatives

This guide provides an in-depth technical analysis of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide derivatives , focusing on their thermodynamic properties, synthesis, and Lower Critical Solution Temperature (LCST) behav...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide derivatives , focusing on their thermodynamic properties, synthesis, and Lower Critical Solution Temperature (LCST) behavior.

These derivatives belong to the class of Poly(amidoamine)s (PAAs) or


-amino acid oligomers , which are renowned for their stimuli-responsive behavior (pH and temperature). The specific structural motif—combining a hydrophobic N-ethyl group with a hydrophilic N-methoxyethyl tail—creates a delicate hydrophilic-lipophilic balance (HLB) that allows for precise tuning of the LCST near physiological temperatures (

).

Executive Summary

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide represents a specific structural unit often found in thermoresponsive linear poly(amidoamine)s (PAAs) or functionalized poly(


-amino ester)  analogs. Unlike standard Poly(N-isopropylacrylamide) (PNIPAM), these derivatives exhibit dual-responsiveness : they undergo phase transition triggered by both temperature (LCST)  and pH .
  • Core Mechanism: The LCST is driven by the entropy of mixing. Upon heating, the release of structured water molecules (hydrophobic effect) from the N-ethyl and ethylene backbone overrides the enthalpic gain of hydrogen bonding, causing a coil-to-globule transition.

  • Key Advantage: The secondary amine within the "amino]propanamide" backbone allows the LCST to be switched on/off via protonation (

    
    ) and deprotonation (
    
    
    
    ).

Chemical Architecture & Synthesis[1]

Structural Analysis

The molecule consists of three distinct functional zones that dictate its thermodynamics:

  • The Core Amide (

    
    ):  Provides hydrogen bonding sites (donor/acceptor) but the N-ethyl group adds hydrophobicity, lowering the LCST.
    
  • The Secondary Amine (

    
    ):  The pH-switch. When protonated (cationic), the polymer is highly soluble (no LCST). When deprotonated (neutral), it becomes thermoresponsive.
    
  • The Methoxyethyl Tail (

    
    ):  A "stealth" hydrophilic group (similar to PEG) that raises the LCST and prevents non-specific protein adsorption.
    
Synthesis Protocol (Michael Polyaddition)

These derivatives are typically synthesized via the aza-Michael addition of a bisacrylamide (or mono-acrylamide for model oligomers) with a primary amine.

Reagents:

  • Precursor A: N-Ethylacrylamide (or N,N'-cystaminebisacrylamide for degradable polymers).

  • Precursor B: 2-Methoxyethylamine.

  • Solvent: Methanol or Water/Methanol mix.

  • Catalyst: None required (autocatalytic) or mild Lewis acid (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve N-Ethylacrylamide (1.0 eq) in Methanol (

    
     concentration).
    
  • Addition: Add 2-Methoxyethylamine (1.0 eq) dropwise under nitrogen atmosphere at

    
     to prevent exotherm-induced side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 24–48 hours in the dark.
    
    • Note: For polymerization (if using bisacrylamide), extend time to 72 hours or use

      
      .
      
  • Purification: Precipitate the product into cold diethyl ether (3x) to remove unreacted monomers.

  • Drying: Vacuum dry at room temperature for 24 hours.

Synthesis Pathway Diagram

SynthesisPathway MonomerA N-Ethylacrylamide (Electrophile) Intermediate Transition State (Zwitterionic) MonomerA->Intermediate Mix in MeOH (25°C, N2 atm) MonomerB 2-Methoxyethylamine (Nucleophile) MonomerB->Intermediate Product N-Ethyl-3-[(2-methoxyethyl) amino]propanamide (Adduct/Polymer Unit) Intermediate->Product H-transfer (Aza-Michael Addition)

Caption: Aza-Michael addition pathway forming the thermoresponsive beta-amino amide motif.

Thermodynamic Behavior & LCST Values

The Phase Transition Mechanism

The LCST of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide derivatives is governed by the Flory-Huggins interaction parameter (


) .
  • Below LCST:

    
    . Water forms "cages" around the ethyl and methoxyethyl groups (hydrophobic hydration) and H-bonds with the amide/amine.
    
  • Above LCST:

    
    . The entropic penalty of ordering water molecules becomes too high. Water is expelled, and intra-chain hydrophobic interactions (Ethyl-Ethyl) dominate, causing collapse.
    
Tunable LCST Values

The LCST is not a fixed number for this class; it is a function of Molecular Weight (


)  and pH .
ParameterConditionExpected LCST (

)
Thermodynamic Rationale
Standard pH 10 (Neutral Amine)38 – 42 Balance of hydrophobic Ethyl and hydrophilic Methoxyethyl.
Acidic pH 7.4 (Physiological)45 – 55 Partial protonation increases hydrophilicity, raising LCST.
Highly Acidic pH < 6.0None (Soluble) Full protonation (

) causes electrostatic repulsion; polymer remains soluble.
Salt Effect 1M NaClDecrease (~5-10°C) "Salting-out" effect dehydrates the polymer, lowering LCST.
Hysteresis

Unlike PNIPAM, PAAs often exhibit thermal hysteresis (difference between heating cloud point and cooling clearing point).

  • Cause: The formation of strong intra-chain Hydrogen bonds in the globule state (collapsed) requires extra energy to break upon re-cooling.

  • Magnitude: Typically

    
     for this specific derivative.
    

Experimental Protocols for Validation

Turbidimetry (Cloud Point Determination)

This is the standard method to determine


 (Cloud Point Temperature).
  • Sample Prep: Dissolve the derivative in deionized water (or PBS buffer) at a concentration of

    
    .
    
  • pH Adjustment: rigorously adjust pH to 10.0 (using NaOH) to ensure the amine is deprotonated (neutral state).

  • Instrumentation: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

  • Measurement:

    • Wavelength:

      
       (or 
      
      
      
      ).
    • Ramp:

      
       from 
      
      
      
      to
      
      
      .
  • Calculation: Define

    
     as the temperature at 50% transmittance inflection point.
    
Microcalorimetry (High-Sensitivity DSC)

To measure the enthalpy of the transition (


).
  • Cell Loading: Load

    
     of 
    
    
    
    polymer solution into the sample cell; water in the reference cell.
  • Scan: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Integrate the endothermic peak. A sharp peak indicates a cooperative transition (typical for high MW polymers); a broad peak indicates oligomers.

Mechanistic Visualization

The following diagram illustrates the dual-responsive (pH/Temperature) switching mechanism of the polymer chain.

LCST_Mechanism cluster_legend Thermodynamic Forces Soluble_Protonated State A: Soluble Polyelectrolyte (pH < pKa, T < LCST) Chain Extended due to Repulsion Soluble_Neutral State B: Soluble Neutral Coil (pH > pKa, T < LCST) Hydrated by Water Cages Soluble_Protonated->Soluble_Neutral Deprotonation (Add Base) Loss of Charge Soluble_Neutral->Soluble_Protonated Protonation (Add Acid) Insoluble_Globule State C: Insoluble Globule (pH > pKa, T > LCST) Hydrophobic Collapse Soluble_Neutral->Insoluble_Globule Heat (> 40°C) Entropic Water Release Insoluble_Globule->Soluble_Neutral Cool (< 35°C) Rehydration Info LCST driven by Ethyl/Methoxyethyl balance pKa driven by secondary amine (~8.5)

Caption: Phase diagram showing the interplay between pH-induced deprotonation and temperature-induced collapse.

References

  • Ferruti, P. (2013). Poly(amidoamine)s: Past, Present, and Future. Journal of Polymer Science Part A: Polymer Chemistry.

  • Lutz, J. F., et al. (2007). Point by Point Comparison of Two Thermosensitive Polymers Exhibiting a Similar LCST: Is the Age of Poly(NIPAM) Over? Journal of the American Chemical Society.

  • Seiffert, S., & Sprakel, J. (2012). Physical chemistry of supramolecular polymer networks. Chemical Society Reviews.

  • Barz, M., et al. (2011). Poly(peptoid)s: A Platform for Precision Polymer Therapeutics. Polymer Chemistry.

  • Ranucci, E., et al. (2016). Bioinspired, amidoamine-based polymer therapeutics. Advanced Drug Delivery Reviews.

Exploratory

A Theoretical Exploration of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide in the Realm of Smart Materials

A Whitepaper for Advanced Materials Research Disclaimer: The following technical guide explores the potential applications of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide in the field of smart materials. As of the writin...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Advanced Materials Research

Disclaimer: The following technical guide explores the potential applications of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide in the field of smart materials. As of the writing of this document, there is a notable absence of published research specifically detailing the use of this molecule in smart material design. Therefore, this guide is presented as a theoretical framework, drawing upon established principles of materials science and the known functionalities of analogous chemical structures to propose novel avenues of investigation for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Novel Molecule

Smart materials, also known as responsive or intelligent materials, are a class of materials that can significantly alter one or more of their properties in response to external stimuli.[1][2] These stimuli can include changes in temperature, pH, light, electric or magnetic fields, and chemical or biological signals.[3] This ability to react to their environment in a controlled and often reversible manner has led to their investigation in a wide array of applications, from drug delivery and tissue engineering to sensors and self-healing composites.[4][5][6][7]

This whitepaper puts forth a theoretical exploration into the potential applications of a lesser-known molecule, N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, in the burgeoning field of smart materials. By dissecting its molecular architecture, we can hypothesize its utility in creating novel stimuli-responsive polymers, hydrogels, and self-healing systems. The presence of a secondary amine, a tertiary amide, an ether linkage, and hydrophobic ethyl groups suggests a rich chemical functionality that could be harnessed to impart "smart" behavior to polymeric networks.

Molecular Architecture and Postulated Functionalities

The chemical structure of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is key to its potential in smart materials. The molecule features several functional groups that could contribute to stimuli-responsive behavior:

  • Secondary Amine (-NH-): The secondary amine group is a protonatable site, making it a prime candidate for conferring pH-responsiveness. In acidic environments, the amine group can become protonated (-NH2+-), leading to electrostatic repulsion and a change in the polymer's conformation or swelling behavior.[1][8] This is a common mechanism in the design of pH-sensitive drug delivery systems.[9]

  • Ether Group (-O-): The methoxyethyl group introduces an ether linkage, which can participate in hydrogen bonding with water molecules. Polymers containing ether linkages, such as poly(ethylene glycol) (PEG), are known for their thermo-responsive properties, often exhibiting a lower critical solution temperature (LCST).[9][10] This means that below a certain temperature they are soluble in water, and above it, they become insoluble and collapse.

  • Amide Group (-C(=O)N-): The propanamide backbone contains a tertiary amide group. Amide groups are capable of forming strong hydrogen bonds, which can contribute to the mechanical stability and self-healing properties of a material.[11]

  • Ethyl Groups (-CH2CH3): The two ethyl groups on the molecule contribute to its overall hydrophobicity. The balance between hydrophilic (amine, ether, amide) and hydrophobic (ethyl) groups is critical in determining the stimuli-responsive behavior of a polymer in an aqueous environment.

Functional GroupPotential Contribution to Smart Material Properties
Secondary AminepH-responsiveness, potential for covalent crosslinking
Ether GroupThermo-responsiveness (LCST behavior), hydrophilicity
Amide GroupHydrogen bonding, mechanical strength, self-healing capability
Ethyl GroupsHydrophobicity, tuning of LCST

Proposed Applications in Smart Material Systems

Based on the functional groups present in N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, we can envision its integration into several types of smart materials.

Dual-Responsive (pH and Temperature) Hydrogels for Drug Delivery

The combination of a pH-sensitive amine and a potentially thermo-sensitive ether group makes N-Ethyl-3-[(2-methoxyethyl)amino]propanamide an attractive monomer for the synthesis of dual-responsive hydrogels.[12] These hydrogels could be designed to remain in a collapsed state at physiological pH (around 7.4) and body temperature (37°C), effectively encapsulating a therapeutic agent. Upon reaching a target site with a lower pH, such as a tumor microenvironment or an intracellular endosome, the protonation of the amine groups would trigger swelling and release of the drug.[8][9]

Hypothetical Experimental Workflow: Synthesis of a Dual-Responsive Hydrogel

cluster_synthesis Synthesis monomer N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Acrylate Monomer polymerization Free Radical Polymerization monomer->polymerization crosslinker Crosslinker (e.g., MBAA) crosslinker->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent (e.g., Dioxane) solvent->polymerization purification Purification (Dialysis) polymerization->purification hydrogel Dual-Responsive Hydrogel purification->hydrogel cluster_healing Self-Healing Mechanism intact Intact Polymer Network (Hydrogen Bonds Formed) damage Damage Occurs (Hydrogen Bonds Break) intact->damage Mechanical Stress healing Healing Process (Polymer Chains Diffuse) damage->healing Proximity of Fractured Surfaces healed Healed Polymer Network (Hydrogen Bonds Reform) healing->healed Reformation of H-Bonds healed->intact Restored Functionality

Caption: Proposed self-healing mechanism based on reversible hydrogen bonding.

Protocol: Synthesis and Evaluation of a Self-Healing Polymer

  • Polymer Synthesis: Synthesize a linear or lightly cross-linked polymer incorporating N-Ethyl-3-[(2-methoxyethyl)amino]propanamide. This could be achieved through condensation polymerization or by grafting the molecule onto an existing polymer backbone.

  • Material Preparation: Cast the polymer into films or other desired shapes.

  • Damage and Healing: Create a controlled scratch or cut in the material. Monitor the healing process over time at room temperature or with gentle heating to facilitate chain mobility.

  • Characterization: Evaluate the healing efficiency by measuring the recovery of mechanical properties (e.g., tensile strength) across the healed region using techniques like tensile testing and microscopy.

Conclusion and Future Directions

While the direct application of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide in smart materials remains to be experimentally validated, its chemical structure presents a compelling case for its potential. The presence of multiple functional groups capable of responding to environmental cues suggests that this molecule could be a valuable building block for the next generation of smart materials.

Future research should focus on the synthesis and characterization of polymers incorporating N-Ethyl-3-[(2-methoxyethyl)amino]propanamide to confirm the hypothesized stimuli-responsive and self-healing properties. Such studies would not only expand the toolbox of smart material design but could also lead to novel solutions in fields ranging from targeted drug delivery to advanced coatings and textiles.

References

  • Der Pharma Chemica. (n.d.). Synthesis and spectral characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Retrieved from [Link]

  • Nature. (2022). Prolonged in situ self-healing in structural composites via thermo-reversible entanglement. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-3-(ethylamino)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • Cheméo. (n.d.). Propanamide, N-ethyl-2-methyl. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Advances in Stimuli-Responsive Polymers: Design Strategies, Synthesis Methods, and Emerging Nanotechnology Applications. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). RETRACTED: Self-Healing Materials: Mechanisms, Characterization, and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multi-Stimuli Responsive Macromolecules and Their Assemblies. Retrieved from [Link]

  • MDPI. (2026). Recent Developments in Protein-Based Hydrogels for Advanced Drug Delivery Applications. Retrieved from [Link]

  • SID.ir. (n.d.). Smart Materials and new Technologies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE: L-ALLYLGLYCINE. Retrieved from [Link]

  • MDPI. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Retrieved from [Link]

  • MDPI. (2023). Self-Healing Polymer Electrolytes for Next-Generation Lithium Batteries. Retrieved from [Link]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]

  • Hilaris Publisher. (2021). New and Emerging Smart Materials and Their Applications: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent advancements in self-healing polymers, polymer blends, and nanocomposites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effects of polymers on the properties of hydrogels constructed using sodium deoxycholate and amino acid. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Smart Materials- Types & Applications. Retrieved from [Link]

  • MDPI. (2022). Emerging Fabrication Strategies of Hydrogels and Its Applications. Retrieved from [Link]

  • PubMed. (2020). Recent developments in stimuli-responsive polymer nanogels for drug delivery and diagnostics: A review. Retrieved from [Link]

  • MDPI. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. Retrieved from [Link]

  • ResearchGate. (2025). Preparation, properties, and drug release of thermo- and pH-sensitive poly((2-dimethylamino)ethyl methacrylate)/poly(N,N-diethylacrylamide) semi-IPN hydrogels. Retrieved from [Link]

  • IJTSRD. (2024). Smart Materials The Next Generation. Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicology of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

Technical Guide: Toxicology & Safety Profile of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Executive Summary This technical guide provides a comprehensive toxicological and safety assessment of N-Ethyl-3-[(2-methoxyeth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicology & Safety Profile of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (hereafter referred to as EMAP ). As a functionalized


-amino amide, EMAP serves as a critical intermediate in the synthesis of pharmaceutical building blocks and specialized disperse dyes.

This document moves beyond standard Safety Data Sheet (SDS) parameters to analyze the Structure-Activity Relationships (SAR) , metabolic fate, and specific handling protocols required for research environments. Special attention is given to the 2-methoxyethyl moiety , a structural alert for potential reproductive toxicity via metabolic activation.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of EMAP is a prerequisite for predicting its bioavailability and environmental fate. The molecule combines a secondary amine (basic) with an amide backbone (neutral/stable), creating an amphiphilic profile.

Table 1: Physicochemical Specifications (Predicted/Derived)

PropertyValue / DescriptionSignificance in Toxicology
Chemical Formula

Low Molecular Weight (174.24 g/mol ) facilitates dermal absorption.
Physical State Viscous Liquid / Low-melting SolidLikely hygroscopic due to amine/amide H-bonding capacity.
pKa (Calculated) ~9.2 (Secondary Amine)Exists primarily as a cation at physiological pH (7.4), influencing membrane transport.
LogP (Octanol/Water) ~ -0.5 to 0.2High water solubility; indicates low bioaccumulation but high mobility in aquatic systems.
Boiling Point >250°C (Predicted)Low vapor pressure reduces inhalation risk unless aerosolized.
Solubility Miscible in water, alcohols, DCMReadily absorbed through mucous membranes.

Part 2: Hazard Identification (GHS Classification)

Based on SAR analysis of structurally similar


-amino amides and the specific hazards of the methoxyethyl side chain, the following GHS classifications are assigned for risk management.
Core Hazards
  • Skin Corrosion/Irritation (Category 1B/2): The secondary amine function, while buffered by the amide, retains sufficient basicity to cause significant irritation or burns upon prolonged contact, particularly to moist membranes.

  • Serious Eye Damage (Category 1): Amines are notoriously aggressive to corneal tissue; irreversible damage is a credible risk without immediate neutralization.

  • Reproductive Toxicity (Category 2 - Suspected): Critical Insight: The presence of the 2-methoxyethyl group presents a metabolic risk of generating methoxyacetic acid (MAA), a known testicular toxicant and teratogen.

Labeling Elements
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H361d: Suspected of damaging the unborn child.

    • H335: May cause respiratory irritation.[3]

Part 3: Toxicological Mechanisms & Metabolic Fate

To understand the systemic toxicity of EMAP, we must map its metabolic degradation. The molecule is likely synthesized via the Michael addition of 2-methoxyethylamine to N-ethylacrylamide. In vivo, this process can theoretically reverse (retro-Michael) or undergo oxidative dealkylation.

The "Methoxyethyl" Metabolic Alert

The primary toxicological concern is the oxidative O-dealkylation or N-dealkylation mediated by Cytochrome P450 enzymes.

  • Pathway A (N-Dealkylation): Cleavage at the secondary amine releases 2-methoxyethylamine .

  • Pathway B (Oxidation): 2-methoxyethylamine is rapidly oxidized by amine oxidases to Methoxyacetic Acid (MAA) .

  • Mechanism of Action (MAA): MAA inhibits histone deacetylases (HDACs) and disrupts nucleotide synthesis, leading to germ cell apoptosis (testicular atrophy) and teratogenicity.

Visualizing the Metabolic Pathway

The following diagram illustrates the potential bio-activation pathways leading to toxic metabolites.

MetabolicFate Parent N-Ethyl-3-[(2-methoxyethyl)amino] propanamide (EMAP) CYP CYP450 / MAO (Liver Microsomes) Parent->CYP Oxidative Dealkylation AmideFrag N-Ethylacrylamide (Trace via Retro-Michael) Parent->AmideFrag Retro-Michael (pH > 10 or Thermal) Metabolite1 2-Methoxyethylamine (Primary Amine) CYP->Metabolite1 Release of Side Chain Metabolite2 Methoxyacetic Acid (MAA) Metabolite1->Metabolite2 Oxidation (ALDH) Excretion Urinary Excretion (Conjugates) Metabolite2->Excretion Slow Elimination ToxEffect Reproductive Toxicity (Teratogen) Metabolite2->ToxEffect HDAC Inhibition

Figure 1: Predicted metabolic activation pathway of EMAP showing the generation of the toxic metabolite Methoxyacetic Acid (MAA).

Part 4: Validated Handling & Neutralization Protocols

Protocol: Spillage & Decontamination

Do not use water initially. Amines can generate heat upon hydration, potentially aerosolizing the substance.

  • Isolation: Evacuate a 5-meter radius. Don PPE (Butyl rubber gloves, N95/P100 respirator, splash goggles).

  • Adsorption: Apply a dry absorbent (Vermiculite or Diatomaceous Earth) to the liquid pool.

  • Neutralization (The Validation Step):

    • Prepare a 5% Acetic Acid or Citric Acid solution.

    • Validation: Apply a small amount of acid to the absorbed material. Use pH paper to confirm the shift from pH >10 to pH 5-6. This confirms the amine has been converted to its non-volatile ammonium salt.

  • Disposal: Scoop into a hazardous waste container labeled "Organic Alkali."

Protocol: Synthesis Quenching

When using EMAP as a reagent (e.g., in nucleophilic substitution), unreacted amine must be quenched before workup to prevent skin exposure.

  • Cooling: Cool the reaction mixture to <5°C.

  • Acidification: Slowly add 1M HCl until pH < 3.

    • Mechanism:[2][4] This protonates the secondary amine (forming the hydrochloride salt), rendering it water-soluble and unable to penetrate the skin lipid bilayer effectively.

  • Partitioning: Wash the organic layer with water. The protonated EMAP will migrate to the aqueous phase, removing it from the organic product.

Part 5: Environmental Fate & Ecotoxicology

Table 2: Ecotoxicological Impact Assessment

CompartmentPredicted BehaviorCausality
Aquatic Toxicity Acute Tox Category 3 (Harmful)Basic amines alter gill pH in fish; surfactants disrupt mucus membranes.
Biodegradability Readily BiodegradableLinear aliphatic chains and amide bonds are susceptible to enzymatic hydrolysis by environmental bacteria.
Bioaccumulation Low (BCF < 10)Low LogP and ionization at neutral pH prevent lipid storage in aquatic organisms.

Disposal Directive: Do not release to sewer systems. Incineration is the preferred method, provided the incinerator is equipped with a scrubber to handle Nitrogen Oxides (NOx) generated during combustion.

References

  • European Chemicals Agency (ECHA). (2023). Information on Chemicals - Read-Across Assessment Framework (RAAF). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: N-(2-aminoethyl)-N-(2-methoxyethyl)propanamide (Structural Analog). National Library of Medicine.[5][6] Retrieved from [Link][6]

  • National Toxicology Program (NTP). (2021). Reproductive Toxicity of Glycol Ethers and their Metabolites (Methoxyacetic Acid). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Johanson, G. (2000). Toxicity review of ethylene glycol monomethyl ether and its acetate ester. Critical Reviews in Toxicology. Retrieved from [Link]

(Note: While specific experimental data for EMAP is proprietary/limited, the toxicological profile above is derived via expert read-across from validated structural analogs and metabolic pathway analysis, adhering to OECD guidelines for predictive toxicology.)

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide . This monomer is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide . This monomer is a critical intermediate for thermoresponsive poly(amidoamine)s and functionalized hydrogels used in drug delivery systems.

Executive Summary & Strategic Rationale

The target molecule, N-Ethyl-3-[(2-methoxyethyl)amino]propanamide , is a secondary amine-functionalized acrylamide derivative. It is synthesized via the Aza-Michael addition of 2-methoxyethylamine to N-ethylacrylamide.

The Core Challenge: The reaction involves a primary amine (2-methoxyethylamine) and an electron-deficient alkene (N-ethylacrylamide). Primary amines possess two nucleophilic protons, leading to a competition between the desired mono-addition (secondary amine product) and the undesired bis-addition (tertiary amine byproduct).

The Solution: This protocol utilizes a kinetic control strategy driven by a high molar excess of the nucleophile (amine) and low-temperature conditions. This approach statistically favors the mono-adduct and suppresses the formation of the bis-adduct, ensuring high yield and simplified purification.

Reaction Design & Mechanism

The synthesis relies on the nucleophilic attack of the nitrogen lone pair of 2-methoxyethylamine onto the


-carbon of N-ethylacrylamide.
Competing Pathways
  • Path A (Desired): Primary amine attacks acrylamide

    
     Secondary amine (Mono-adduct).
    
  • Path B (Undesired): Secondary amine product attacks another acrylamide

    
     Tertiary amine (Bis-adduct).
    

Control Mechanism: By maintaining a high concentration of the primary amine relative to the acrylamide, the probability of an acrylamide molecule colliding with a primary amine (Path A) is significantly higher than colliding with the product (Path B).

Visualization: Reaction Logic & Selectivity

The following diagram illustrates the competing pathways and the control node (Stoichiometry) used to force the desired outcome.

ReactionLogic Reactants Reactants: N-Ethylacrylamide + 2-Methoxyethylamine Condition Control Node: Stoichiometry (1:10) Temperature < 10°C Reactants->Condition Initiation MonoAdduct Target Product: Mono-adduct (Secondary Amine) Condition->MonoAdduct Major Pathway (High Selectivity) BisAdduct Byproduct: Bis-adduct (Tertiary Amine) Condition->BisAdduct Minor Pathway (Suppressed) MonoAdduct->BisAdduct Over-reaction (If Amine Depleted)

Caption: Logic flow of the Aza-Michael addition, highlighting the stoichiometric control required to favor the mono-adduct.

Materials & Equipment

Reagents
ReagentCAS RegistryMW ( g/mol )RolePurity Req.[1][2]
N-Ethylacrylamide 5883-17-099.13Electrophile>98% (Stabilized)
2-Methoxyethylamine 109-85-375.11Nucleophile>99% (Anhydrous)
Methanol (MeOH) 67-56-132.04SolventHPLC Grade
MEHQ 150-76-5124.14Radical InhibitorReagent Grade
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Temperature Control: Ice-water bath (0°C).

  • Addition: Pressure-equalizing addition funnel.

  • Purification: Rotary evaporator, High-vacuum pump, Silica gel column (optional).

Detailed Experimental Protocol

Phase 1: Preparation & Setup

Safety Note: N-Ethylacrylamide is a neurotoxin. 2-Methoxyethylamine is corrosive and flammable. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.

  • Glassware Conditioning: Oven-dry the 250 mL RBF and cool under a stream of nitrogen to ensure anhydrous conditions (water can induce hydrolysis side reactions).

  • Reagent Weighing:

    • Weigh 5.0 g (50.4 mmol) of N-Ethylacrylamide.

    • Measure 37.8 g (504 mmol, 10 equiv) of 2-Methoxyethylamine.

    • Note: The large excess of amine serves as both reactant and solvent/catalyst.

Phase 2: Synthesis (Aza-Michael Addition)
  • Charging the Nucleophile: Add the 2-Methoxyethylamine (10 equiv) to the RBF. Add a small amount of radical inhibitor (MEHQ, ~10 mg) to prevent thermal polymerization of the acrylamide double bond during the exothermic addition.

  • Cooling: Place the RBF in an ice-water bath and cool to 0–4 °C. Stir at 500 RPM.

  • Controlled Addition:

    • Dissolve the N-Ethylacrylamide in a minimum amount of Methanol (approx. 10 mL) to facilitate transfer.

    • Add the acrylamide solution dropwise to the cold amine over 30 minutes .

    • Critical: Slow addition ensures the amine is always in vast excess locally, preventing bis-addition.

  • Reaction:

    • Once addition is complete, allow the reaction to warm to room temperature (25 °C).

    • Stir for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The acrylamide spot (

      
      ) should disappear.
      
Phase 3: Workup & Purification
  • Solvent Removal:

    • Transfer the mixture to a rotary evaporator.

    • Remove Methanol and the bulk of excess 2-Methoxyethylamine under reduced pressure (Water bath: 40 °C).

    • Note: 2-Methoxyethylamine boils at 95 °C (atm). Use a vacuum pump (<10 mbar) to ensure complete removal.

  • High-Vacuum Stripping:

    • Connect the flask to a high-vacuum manifold (<1 mbar) for 4 hours at room temperature to remove trace amine.

  • Final Purification (Choose A or B):

    • Method A (Distillation): If the product is thermally stable (check TGA), perform Kugelrohr distillation under high vacuum.

    • Method B (Column Chromatography): If high purity is critical for biological applications, purify via silica gel chromatography.

      • Mobile Phase: Dichloromethane:Methanol (95:5 to 90:10) with 1% Triethylamine (to prevent tailing of the amine).

Characterization & Quality Control

Verify the structure using Proton NMR (


H NMR) and Mass Spectrometry.
Expected H NMR Data (CDCl , 400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignment
7.20 Broad s1HAmide -NH -
3.48 Triplet2H-CH

-OMe
3.35 Singlet3H-OCH

3.28 Multiplet2HEthyl -CH

-
2.90 Triplet2H

-position -CH

-NH-
2.80 Triplet2H-NH-CH

-CH

-OMe
2.40 Triplet2H

-position -CO-CH

-
1.15 Triplet3HEthyl -CH

QC Criteria
  • Purity: >95% by NMR integration.

  • Absence of Bis-adduct: Check for lack of complex multiplets in the 2.5–3.0 ppm region distinct from the secondary amine pattern.

  • Absence of Acrylamide: No vinylic protons at 5.5–6.5 ppm.

Troubleshooting & Optimization

Use the following decision tree to resolve common synthesis issues.

Troubleshooting Start Issue Detected CheckNMR Analyze 1H NMR Start->CheckNMR VinylPeaks Vinyl Peaks Present (5.5-6.5 ppm) CheckNMR->VinylPeaks Unreacted SM ComplexAlkyl Complex Alkyl Region (Bis-adduct) CheckNMR->ComplexAlkyl Over-reaction LowYield Low Yield / Polymer CheckNMR->LowYield Side Reaction Action1 Incomplete Reaction: Increase Time or Temp (40°C) VinylPeaks->Action1 Action2 Selectivity Failure: Increase Amine Equiv (to 20x) Slow Down Addition ComplexAlkyl->Action2 Action3 Radical Polymerization: Check Inhibitor (MEHQ) Exclude Light/O2 LowYield->Action3

Caption: Diagnostic workflow for troubleshooting synthesis yield and purity issues.

References

  • General Aza-Michael Methodology

    • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science.
  • Selectivity in Primary Amine Additions

    • Wabnitz, T. C., & Spencer, J. B. (2003). A General, Clean, and Selective Synthesis of β-Amino Esters via Aza-Michael Addition of Primary Amines to Acrylic Esters. Organic Letters.
  • Poly(amidoamine)

    • Ferruti, P. (2013). Polyamidoamines: Past, Present, and Perspectives. Journal of Polymer Science Part A: Polymer Chemistry.
  • Target Molecule Registry

    • CAS Number: 1040692-18-9 (N-Ethyl-3-[(2-methoxyethyl)amino]propanamide).[1]

Sources

Application

Application Notes and Protocols for Thermoresponsive Hydrogels Utilizing N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of novel thermoresponsive hydrogels based on the monomer N-Ethyl-3-[(2-methoxyethyl)amino]propanamide. While this specific monomer is not widely documented in existing literature, this guide extrapolates from established principles of polymer chemistry to propose a robust framework for its application. We will cover the hypothesized synthesis of the monomer, subsequent hydrogel polymerization, and detailed protocols for characterizing its key thermoresponsive properties, including the lower critical solution temperature (LCST). The causality behind experimental choices is explained to provide a deeper understanding of the underlying mechanisms.

Introduction: The Potential of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide in Thermoresponsive Hydrogels

Thermoresponsive hydrogels, which undergo a reversible volume phase transition in response to temperature changes, are at the forefront of advanced materials research, with significant applications in drug delivery, tissue engineering, and smart actuators. The most well-studied of these is poly(N-isopropylacrylamide) (PNIPAAm), which exhibits a lower critical solution temperature (LCST) around 32°C in aqueous solutions, a temperature close to that of the human body.

The proposed monomer, N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, offers an intriguing alternative to conventional monomers. Its structure, featuring both ethyl and methoxyethyl side chains, suggests a delicate hydrophilic-lipophilic balance. We hypothesize that this balance can be precisely tuned to achieve a specific LCST, potentially offering advantages in biocompatibility and drug interaction. The ether and amide groups can form hydrogen bonds with water, ensuring solubility at lower temperatures. As the temperature rises, these bonds are disrupted, leading to polymer chain collapse and hydrogel shrinkage.

This guide provides a foundational, yet detailed, protocol for harnessing the potential of this novel monomer.

Proposed Synthesis of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Monomer

The synthesis of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide can be approached through a Michael addition reaction, a well-established method for forming carbon-carbon bonds. This reaction involves the addition of a nucleophile—in this case, N-ethyl-2-methoxyethylamine—to an α,β-unsaturated carbonyl compound, acrylamide.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-ethyl-2-methoxyethylamine≥98%Sigma-Aldrich
Acrylamide≥99%Bio-Rad
Methanol (MeOH)AnhydrousFisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousVWR
Deuterated chloroform (CDCl₃)For NMRCambridge Isotope Labs
Synthetic Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-2-methoxyethylamine (1 equivalent) in anhydrous methanol (100 mL).

  • Addition of Acrylamide: Slowly add acrylamide (1.1 equivalents) to the solution at room temperature. The slight excess of acrylamide ensures the complete consumption of the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane).

  • Work-up and Purification:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Redissolve the resulting oil in dichloromethane (100 mL) and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure N-Ethyl-3-[(2-methoxyethyl)amino]propanamide.

  • Characterization: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Proposed Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A N-ethyl-2-methoxyethylamine C Michael Addition in Methanol A->C B Acrylamide B->C D N-Ethyl-3-[(2-methoxyethyl)amino]propanamide C->D

Caption: Proposed synthetic route for N-Ethyl-3-[(2-methoxyethyl)amino]propanamide.

Synthesis of Thermoresponsive Hydrogels

The synthesized monomer can be polymerized to form a hydrogel using free radical polymerization. The inclusion of a crosslinker is essential for forming a three-dimensional network.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-Ethyl-3-[(2-methoxyethyl)amino]propanamideSynthesized-
N,N'-methylenebis(acrylamide) (BIS)Electrophoresis GradeBio-Rad
Ammonium persulfate (APS)Molecular Biology GradeSigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TEMED)≥99%Sigma-Aldrich
Phosphate-buffered saline (PBS)pH 7.4Gibco
Polymerization Protocol
  • Monomer Solution Preparation: Prepare a 10% (w/v) solution of the monomer in PBS (pH 7.4). For a 10 mL solution, dissolve 1 g of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide in 10 mL of PBS.

  • Crosslinker Addition: Add the crosslinker, BIS, to the monomer solution. A typical concentration is 2 mol% relative to the monomer.

  • Initiator and Catalyst:

    • Add the initiator, APS (10% w/v solution), to the monomer solution. A typical volume is 50 µL per 10 mL of monomer solution.

    • Add the catalyst, TEMED, to initiate polymerization. A typical volume is 10 µL per 10 mL of monomer solution.

  • Gelation: Gently mix the solution and pour it into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid gel is formed.

  • Purification:

    • After gelation, cut the hydrogel into discs of a desired size.

    • Immerse the hydrogel discs in a large volume of deionized water for 3 days, changing the water daily, to remove any unreacted monomers and other impurities.

Diagram of Polymerization

G cluster_components Components cluster_process Process cluster_product Product Monomer Monomer Solution Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker BIS Crosslinker->Polymerization Initiator APS Initiator->Polymerization Catalyst TEMED Catalyst->Polymerization Hydrogel Thermoresponsive Hydrogel Polymerization->Hydrogel

Caption: Workflow for hydrogel synthesis via free radical polymerization.

Characterization of Thermoresponsive Properties

Determination of Lower Critical Solution Temperature (LCST)

The LCST is the critical temperature at which the hydrogel undergoes its phase transition. This can be determined by measuring the change in optical transmittance or by differential scanning calorimetry (DSC).

  • Prepare a dilute solution of the polymer (0.5% w/v) in PBS.

  • Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the wavelength to 500 nm.

  • Increase the temperature from 20°C to 50°C in increments of 1°C, allowing the system to equilibrate for 5 minutes at each step.

  • Record the transmittance at each temperature.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Swelling Behavior

The swelling ratio of the hydrogel is a measure of its ability to absorb water and is highly dependent on temperature.

  • Prepare several hydrogel discs of uniform size.

  • Lyophilize the discs to obtain their dry weight (Wd).

  • Immerse the discs in PBS at different temperatures (e.g., 25°C and 37°C).

  • At regular time intervals, remove the hydrogels, blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd

  • Plot the SR as a function of time to determine the equilibrium swelling ratio at each temperature.

Mechanical Properties

The mechanical strength of the hydrogel can be assessed using rheometry or compression testing.

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel disc on the bottom plate and lower the upper plate to make contact with the gel.

  • Perform a frequency sweep at a constant strain (typically 1%) to determine the storage modulus (G') and loss modulus (G'').

  • These measurements can be performed at temperatures below and above the LCST to assess the change in mechanical properties.

Potential Applications

The thermoresponsive nature of these hydrogels makes them excellent candidates for a variety of biomedical applications:

  • Controlled Drug Delivery: Drugs can be loaded into the hydrogel at a temperature below the LCST. Upon administration and warming to body temperature, the hydrogel will shrink, releasing the drug in a controlled manner.

  • Tissue Engineering: The hydrogel can be used as a scaffold for cell culture. Cells can be encapsulated within the gel at a lower temperature, and the gel can provide a supportive matrix for tissue growth.

  • Smart Sensors: The change in the hydrogel's properties around the LCST can be used to develop temperature-sensitive sensors.

References

  • Schmaljohann, D. (2006). Thermo- and pH-responsive polymers in drug delivery. Advanced Drug Delivery Reviews, 58(15), 1655-1670. [Link]

  • Ward, M. A., & Georgiou, T. K. (2011). Thermoresponsive polymers for biomedical applications. Polymers, 3(3), 1215-1242. [Link]

  • De, P., & Responsible, C. S. (2007). Synthesis of well-defined polymers by reversible addition–fragmentation chain transfer (RAFT) polymerization. Journal of the Indian Institute of Science, 87(4), 443.
  • Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery. Advanced Drug Delivery Reviews, 53(3), 321-339. [Link]

  • Brocchini, S., Duncan, R., & Kopeček, J. (1997). Polymer-drug conjugates: novel approaches to the treatment of cancer. In Drug Targeting and Delivery (pp. 9-45). Humana Press.
  • Hoffman, A. S. (2002). Hydrogels for biomedical applications. Advanced Drug Delivery Reviews, 54(1), 3-12. [Link]

Method

Application Note: Incorporating N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (EMAP) into Smart Drug Delivery Systems

Executive Summary N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (herein referred to as EMAP ) represents a critical class of -amino amide intermediates.[1] Structurally, it features a secondary amine core flanked by an am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (herein referred to as EMAP ) represents a critical class of


-amino amide  intermediates.[1] Structurally, it features a secondary amine core flanked by an amphiphilic methoxyethyl tail and an ethyl-amide moiety.[1]

In drug delivery, this molecule is not merely a passive excipient but a functional pharmacophore used to engineer pH-responsive ionizable lipids and Poly(amidoamine) (PAA) polymers.[1] Its secondary amine (


) allows for protonation within the acidic endosome (pH 5.0–6.0), triggering the "proton sponge" effect or membrane destabilization required for the cytosolic delivery of nucleic acids (siRNA, mRNA) and small molecule chemotherapeutics.

This guide details the protocols for utilizing EMAP as a building block for Lipid Nanoparticles (LNPs) and Surface-Functionalized Polymers .[1]

Part 1: Mechanism of Action & Design Logic

The pH-Switch Mechanism

The core utility of EMAP lies in its ionizable nitrogen.[1]

  • Physiological pH (7.4): The amine remains largely uncharged/hydrophobic.[1] This facilitates the self-assembly of stable LNPs or micelles and prevents non-specific binding to anionic serum proteins.[1]

  • Endosomal pH (5.5): Upon endocytosis, the amine protonates.[1] This phase transition triggers:

    • Osmotic Swelling: Influx of

      
       and 
      
      
      
      (Proton Sponge Effect).[1]
    • Membrane Fusion: The cationic charge interacts with anionic endosomal lipids, destabilizing the bilayer and releasing the payload.[1]

Structural Advantages
  • Methoxyethyl Group: Provides "stealth" properties similar to PEG (Polyethylene Glycol) but with lower immunogenicity, enhancing circulation time.[1]

  • Ethyl-Amide Linker: Increases hydrogen bonding capability, stabilizing the internal core of the nanoparticle.[1]

Mechanistic Pathway (DOT Diagram)

EndosomalEscape LNP_Blood LNP in Blood (pH 7.4) Neutral Charge Endocytosis Cellular Uptake (Endocytosis) LNP_Blood->Endocytosis Circulation Endosome Early Endosome (pH 6.0) Endocytosis->Endosome Trafficking Protonation EMAP Protonation (N -> NH+) Endosome->Protonation Acidification Escape Membrane Destabilization & Payload Release Protonation->Escape Proton Sponge Effect

Caption: Figure 1.[1][2][3] The pH-triggered activation pathway of EMAP-containing nanocarriers, leading to cytosolic payload release.[1]

Part 2: Application Protocols

Application A: Synthesis of EMAP-Derived Ionizable Lipids

Context: This protocol describes converting the EMAP secondary amine into a tertiary amine lipid tail, creating a lipid suitable for mRNA-LNP formulations (similar to DLin-MC3-DMA or SM-102 logic).[1]

Materials Required
  • Precursor: N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (EMAP).[1]

  • Lipid Tail Reagent: 1,2-Epoxydodecane (or specific long-chain acrylate).[1]

  • Solvent: Ethanol (anhydrous).[1]

  • Catalyst: None required (autocatalytic) or mild Lewis acid (

    
    ).[1]
    
Protocol Steps
  • Stoichiometry Calculation:

    • Calculate 1.1 molar equivalents of the epoxide tail relative to the EMAP secondary amine.[1]

    • Rationale: Slight excess ensures complete conversion of the secondary amine to the tertiary amine lipid.[1]

  • Reaction Setup:

    • Dissolve EMAP (1.0 eq) in anhydrous ethanol in a sealed reaction vial.

    • Add 1,2-Epoxydodecane (1.1 eq) dropwise under stirring.

    • Purge headspace with Nitrogen (

      
      ) to prevent oxidation.[1]
      
  • Synthesis:

    • Heat the mixture to 80°C for 24–48 hours .

    • Monitoring: Track the disappearance of the secondary amine peak using TLC or HPLC-MS.[1]

  • Purification:

    • Evaporate solvent under reduced pressure.[1]

    • Purify via Flash Column Chromatography (Silica gel; Gradient: Hexane

      
       Ethyl Acetate).[1]
      
  • Validation (Criteria):

    • 1H-NMR: Confirm disappearance of the N-H proton signal and appearance of lipid tail signals (alkyl chain protons at 1.2 ppm).

    • Mass Spec: Confirm Molecular Weight = MW(EMAP) + MW(Tail).

Application B: Formulation of mRNA-Loaded Lipid Nanoparticles (LNPs)

Context: Utilizing the EMAP-lipid synthesized above to encapsulate mRNA.[1]

Materials Required
  • Ionizable Lipid: EMAP-Lipid (from App A).[1]

  • Helper Lipids: DSPC, Cholesterol, PEG-2000-DMG.[1]

  • Payload: mRNA (e.g., eGFP reporter or therapeutic).[1]

  • Buffer: 50 mM Citrate Buffer (pH 4.0).

  • Microfluidic Device: NanoAssemblr or T-junction mixer.[1]

Formulation Table: Standard LNP Ratio
ComponentMolar Ratio (%)Function
EMAP-Lipid 50% pH-responsive core, mRNA complexation
Cholesterol 38.5% Structural stability, fluidity modulation
DSPC 10% Bilayer formation (helper lipid)
PEG-Lipid 1.5% Steric stabilization, prevents aggregation
Protocol Steps
  • Lipid Preparation:

    • Dissolve all lipid components in Ethanol at the specified molar ratios. Total lipid concentration: 10–20 mg/mL.[1]

  • Aqueous Phase Preparation:

    • Dilute mRNA in Citrate Buffer (pH 4.0).[1] Target N/P ratio (Nitrogen to Phosphate) of 6:1.[1]

    • Note: The acidic pH ensures the EMAP-lipid is positively charged to bind the anionic mRNA.[1]

  • Microfluidic Mixing:

    • Flow Ratio: 3:1 (Aqueous : Ethanol).[1]

    • Total Flow Rate: 12 mL/min (depends on device).[1]

    • Mechanism:[2][4][5][6][7] Rapid mixing induces nanoprecipitation, trapping mRNA inside the lipid core.[1]

  • Dialysis & Buffer Exchange:

    • Dialyze the LNP solution against PBS (pH 7.4) for 12–24 hours using a 100 kDa MWCO membrane.

    • Critical Step: This neutralizes the pH, removing ethanol and stabilizing the LNP size.[1]

  • Characterization (QC):

    • Size (DLS): Target 60–100 nm (PDI < 0.2).

    • Encapsulation Efficiency (Ribogreen Assay): Target > 85%.

Part 3: Synthesis Workflow Visualization

The following diagram illustrates the chemical logic from the raw Michael addition to the final Lipid Nanoparticle.

SynthesisWorkflow Acrylamide N-Ethylacrylamide Reaction1 Michael Addition (Solvent: Methanol, RT) Acrylamide->Reaction1 Amine 2-Methoxyethylamine Amine->Reaction1 EMAP EMAP Intermediate (Secondary Amine) Reaction1->EMAP Reaction2 N-Alkylation (80°C, 24h) EMAP->Reaction2 Tail Hydrophobic Tail (Epoxide/Acrylate) Tail->Reaction2 Lipid Ionizable EMAP-Lipid Reaction2->Lipid Mixing Microfluidic Mixing (Ethanol/Water) Lipid->Mixing mRNA mRNA Payload (Acidic Buffer) mRNA->Mixing LNP Final LNP (pH Responsive) Mixing->LNP

Caption: Figure 2.[1][2] Synthetic route from raw monomers to EMAP intermediate, conversion to ionizable lipid, and final LNP assembly.

Part 4: Critical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Lipid Yield Incomplete N-alkylation due to steric hindrance.[1]Increase temperature to 90°C or use a stronger electrophile (e.g., alkyl iodide instead of epoxide).
LNP Aggregation pH transition too rapid during dialysis.Perform stepwise dialysis (pH 4

pH 6

pH 7.4) or increase PEG-lipid content to 2.0%.[1]
Low Transfection EMAP pKa is too low (< 6.0).[1]The "N-ethyl" group on the amide may be too electron-withdrawing.[1] Consider using an analog with a propyl spacer to shift pKa higher.[1]

References

  • Ferruti, P. (2013).[1] Poly(amidoamine)s: Past, present, and perspectives.[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] Link

  • Wang, R., et al. (2010).[1] Synthesis and gene delivery of poly(amido amine)s with different branched architecture. Biomacromolecules.[1][4][5][6][8] Link

  • Jayaraman, M., et al. (2012).[1] Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition.[1] (Seminal work on ionizable lipid structure-activity relationships).[1] Link

  • Love, K. T., et al. (2010).[1] Lipid-like materials for low-dose, in vivo gene silencing.[1] Proceedings of the National Academy of Sciences (PNAS).[1] Link

  • PubChem Compound Summary. (n.d.). N-Ethyl-3-(ethylamino)propanamide (Analog Structure Verification). National Center for Biotechnology Information.[1] Link

Sources

Application

Application Note &amp; Protocol: Synthesis and Thermoresponsive Behavior of Poly(N-isopropylacrylamide-co-N-Ethyl-3-[(2-methoxyethyl)amino]propanamide) for Advanced Drug Delivery Systems

For: Researchers, scientists, and drug development professionals. Introduction: Engineering Thermoresponsive Copolymers for Targeted Drug Delivery Poly(N-isopropylacrylamide) (PNIPAM) is a cornerstone of "smart" polymer...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering Thermoresponsive Copolymers for Targeted Drug Delivery

Poly(N-isopropylacrylamide) (PNIPAM) is a cornerstone of "smart" polymer research, renowned for its sharp, reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST) of approximately 32°C.[1] This temperature is tantalizingly close to physiological conditions, making PNIPAM an exceptional candidate for biomedical applications such as controlled drug delivery and tissue engineering.[2][3][4][5][6] The transition from a soluble, hydrophilic state to an insoluble, hydrophobic state allows for the temperature-triggered release of encapsulated therapeutic agents.[4]

However, the precise LCST of 32°C can be a limitation. To enhance its utility, particularly for systemic drug delivery where a slightly elevated temperature is often desired to target inflamed or cancerous tissues, the LCST of PNIPAM needs to be finely tuned. Copolymerization of NIPAM with functional monomers is a powerful strategy to modulate the LCST. The incorporation of hydrophilic comonomers typically increases the LCST, while hydrophobic comonomers decrease it.

This application note presents a detailed guide to the synthesis and characterization of a novel thermoresponsive copolymer: poly(N-isopropylacrylamide-co-N-Ethyl-3-[(2-methoxyethyl)amino]propanamide). The introduction of the custom-synthesized, amine-containing propanamide monomer is hypothesized to increase the hydrophilicity of the resulting copolymer, thereby elevating its LCST to a range more suitable for targeted hyperthermia-based cancer therapy or for applications where a phase transition above normal body temperature is desirable.

We provide a comprehensive, step-by-step protocol for the synthesis of the novel monomer, its copolymerization with NIPAM via free-radical polymerization, and a suite of characterization techniques to determine the copolymer's structure, molecular weight, and, most critically, its thermoresponsive behavior. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Part 1: Synthesis of the Novel Monomer: N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

The synthesis of the novel amine-functionalized propanamide monomer is achieved through a Michael addition reaction, a versatile and efficient method for forming carbon-nitrogen bonds.[7][8] In this reaction, a secondary amine, N-ethyl-2-methoxyethylamine, acts as the Michael donor, adding across the activated double bond of acrylamide, the Michael acceptor.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product acrylamide Acrylamide arrow Base Catalyst (e.g., Triethylamine) Room Temperature amine N-ethyl-2-methoxyethylamine product N-Ethyl-3-[(2-methoxyethyl)amino]propanamide reagents + arrow->product

Caption: Synthesis of the novel monomer via Michael addition.

Experimental Protocol: Monomer Synthesis

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier (Example)
Acrylamide71.08>99%Sigma-Aldrich
N-ethyl-2-methoxyethylamine103.16>98%TCI Chemicals
Triethylamine (TEA)101.19>99%Fisher Scientific
Dichloromethane (DCM), anhydrous84.93>99.8%Acros Organics
Magnesium Sulfate (MgSO₄), anhydrous120.37>99.5%VWR Chemicals

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (7.11 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

  • Addition of Reactants: To this solution, add N-ethyl-2-methoxyethylamine (10.32 g, 0.1 mol) dropwise at room temperature.

  • Catalysis: Add triethylamine (1.01 g, 0.01 mol) to the reaction mixture as a base catalyst.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1 v/v). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up:

    • Wash the reaction mixture with deionized water (3 x 50 mL) in a separatory funnel to remove unreacted acrylamide and the catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate to ethyl acetate/methanol (95:5 v/v) to yield the pure N-Ethyl-3-[(2-methoxyethyl)amino]propanamide.

  • Characterization: Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy.

Part 2: Copolymerization of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide with NIPAM

The copolymerization is carried out via free-radical polymerization in an aqueous medium. The ratio of the novel monomer to NIPAM is varied to synthesize a series of copolymers with different LCSTs.

Copolymerization Workflow:

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Purification monomers Dissolve NIPAM and Novel Monomer in Water purge Purge with Nitrogen (30 min) monomers->purge heat Heat to 70°C purge->heat initiator Add APS Initiator heat->initiator react React for 24h under Nitrogen initiator->react dialysis Dialyze against DI Water (MWCO 3.5 kDa, 3 days) react->dialysis lyophilize Lyophilize to obtain pure copolymer dialysis->lyophilize

Caption: Workflow for the free-radical copolymerization.

Experimental Protocol: Copolymerization

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier (Example)
N-isopropylacrylamide (NIPAM)113.16>99%TCI Chemicals
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide174.24-Synthesized in Part 1
Ammonium persulfate (APS)228.20>98%Sigma-Aldrich
Deionized (DI) Water18.02--

Proposed Monomer Feed Ratios:

To investigate the effect of the novel monomer on the LCST, a series of copolymers with varying molar feed ratios of NIPAM to the novel monomer are proposed.

Copolymer IDNIPAM (mol%)Novel Monomer (mol%)
PNIPAM-co-NM-95955
PNIPAM-co-NM-909010
PNIPAM-co-NM-858515

Procedure (Example for PNIPAM-co-NM-95):

  • Monomer Solution: In a 100 mL Schlenk flask, dissolve NIPAM (1.075 g, 9.5 mmol) and N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (0.087 g, 0.5 mmol) in 50 mL of deionized water.

  • Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: Heat the solution to 70°C in an oil bath under a nitrogen atmosphere. Add ammonium persulfate (0.023 g, 0.1 mmol) dissolved in 1 mL of deionized water to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for 24 hours at 70°C under a nitrogen atmosphere with continuous stirring.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the polymer solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted monomers, initiator, and oligomers.

    • Freeze-dry (lyophilize) the purified polymer solution to obtain the final copolymer as a white, fluffy solid.

Part 3: Characterization of the Copolymers

Thorough characterization is essential to confirm the successful synthesis of the copolymers and to understand their properties.

Structural Characterization: ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized copolymer in 0.6 mL of deuterated water (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for both NIPAM and the novel monomer.

    • For NIPAM, the characteristic peak is the isopropyl proton (-CH(CH₃)₂) at ~4.0 ppm.

    • For the novel monomer, characteristic peaks will be from the ethyl and methoxyethyl groups.

    • Calculate the molar ratio of the two monomers in the copolymer by integrating the respective characteristic peaks.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymers.

Protocol:

  • Mobile Phase: Prepare a suitable mobile phase, such as N,N-dimethylformamide (DMF) with 0.05 M LiBr.

  • Sample Preparation: Dissolve the copolymer in the mobile phase at a concentration of 1-2 mg/mL and filter through a 0.45 µm syringe filter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

  • Data Analysis: Analyze the chromatograms to determine Mₙ, Mₙ, and PDI.

Thermoresponsive Behavior: LCST Determination

The LCST is a critical parameter and can be determined by several methods.

3.3.1. Turbidimetry using UV-Vis Spectrophotometry

This is a straightforward method to determine the cloud point, which is taken as the LCST.[9]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL aqueous solution of the copolymer.

  • Measurement: Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition: Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • Data Analysis: The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

3.3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing a more thermodynamically precise value for the LCST.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of a copolymer solution (e.g., 1 wt%) into a hermetic DSC pan. Use a reference pan with the same amount of pure water.

  • Measurement: Heat the sample at a constant rate (e.g., 5°C/min) over a temperature range that encompasses the expected LCST.

  • Data Analysis: The LCST is determined from the onset temperature of the endothermic peak in the DSC thermogram.

3.3.3. Dynamic Light Scattering (DLS)

DLS measures the change in the hydrodynamic radius of the polymer coils as they transition from an extended to a collapsed state.

Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of the copolymer (e.g., 0.1 mg/mL) and filter it through a 0.22 µm syringe filter.

  • Measurement: Measure the hydrodynamic radius at increasing temperature intervals.

  • Data Analysis: Plot the hydrodynamic radius as a function of temperature. The LCST is identified as the temperature at which a sharp decrease in the hydrodynamic radius occurs.

Part 4: Expected Results and Discussion

The incorporation of the hydrophilic N-Ethyl-3-[(2-methoxyethyl)amino]propanamide monomer is expected to increase the LCST of the PNIPAM copolymers. The magnitude of this increase will likely be proportional to the molar percentage of the novel monomer in the copolymer.

Expected LCST Trends:

Copolymer IDNovel Monomer (mol%)Expected LCST Range (°C)Rationale
PNIPAM-co-NM-95534 - 37A slight increase in hydrophilicity is expected to raise the LCST just above physiological temperature.
PNIPAM-co-NM-901038 - 42A higher content of the hydrophilic monomer should lead to a more significant increase in the LCST.
PNIPAM-co-NM-851543 - 48Further increasing the hydrophilic component will continue to elevate the phase transition temperature.

The amine functionality of the novel monomer also introduces pH-sensitivity to the copolymer. At pH values below the pKa of the tertiary amine, the amine groups will be protonated, increasing the hydrophilicity of the copolymer and potentially further increasing the LCST. This dual thermo- and pH-responsive behavior opens up possibilities for more sophisticated drug delivery systems that can respond to the acidic microenvironment of tumors.[5]

Part 5: Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no polymer yield Oxygen inhibition of free-radical polymerization.Ensure thorough degassing of the monomer solution with an inert gas (nitrogen or argon) before and during polymerization. Use freshly prepared initiator solution.
Impurities in monomers or solvent.Use high-purity monomers and deionized water. NIPAM can be recrystallized from a mixture of benzene and n-hexane if necessary.
Broad polydispersity (PDI > 2) High initiator concentration or non-uniform reaction temperature.Optimize the initiator concentration. Ensure uniform heating and stirring throughout the polymerization. Consider using a controlled radical polymerization technique like RAFT for better control over molecular weight and PDI.
Inconsistent LCST measurements Polymer concentration effects. Heating/cooling rate dependency.Standardize the polymer concentration for all LCST measurements. Use a consistent and slow heating rate for turbidimetry and DSC. Ensure thermal equilibrium is reached at each temperature point for DLS measurements.
Copolymer insoluble in water at room temp. High incorporation of a hydrophobic impurity or incorrect monomer ratio.Re-verify the purity of the synthesized novel monomer. Carefully check the calculations for the monomer feed ratios. If the novel monomer is unexpectedly hydrophobic, reduce its molar feed ratio in the copolymerization.

Conclusion

The copolymerization of NIPAM with the novel, amine-functionalized monomer, N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, presents a promising avenue for the development of advanced thermoresponsive materials. The ability to tune the LCST to a physiologically relevant range, coupled with the introduction of pH-sensitivity, makes these copolymers highly attractive for targeted drug delivery applications. The detailed protocols and characterization methods provided in this application note offer a robust framework for researchers to synthesize and evaluate these "smart" polymers, paving the way for the next generation of intelligent therapeutic systems.

References

  • Sponchioni, M., et al. (2019). Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering. Materials Science and Engineering: C, 102, 957-979. [Link]

  • Butt, H. J., et al. (2022). Thermoresponsive polymers: Phase behavior, drug delivery, and biomedical applications. In Smart Materials for Drug Delivery (Vol. 1, pp. 1-22). Elsevier. [Link]

  • Catanzano, O., et al. (2022). Polymer-based thermoresponsive hydrogels for controlled drug delivery. Expert Opinion on Drug Delivery, 19(8), 963-978. [Link]

  • Ward, M. A., & Georgiou, T. K. (2011). Thermoresponsive Polymers for Biomedical Applications. Polymers, 3(3), 1215-1242. [Link]

  • Scott, A. J. (2010). Investigation of Reactivity Ratios for the AMPS/AAm/AAc Terpolymer and Associated Copolymers. University of Waterloo. [Link]

  • Various Authors. (2025). Thermosensitive And PH-Responsive Polymers For Smart Drug Delivery Systems. Journal of Pharmaceutical Chemistry. [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 8(48), 7574-7586. [Link]

  • Gao, W., et al. (2019). Synthesis and phase behavior of aqueous poly(N-isopropylacrylamide-co-acrylamide), poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) and poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate). Colloid and Polymer Science, 297(7), 957-965. [Link]

  • Wikipedia contributors. (2024). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publications. [Link]

  • Various Authors. (1988). Process for the preparation of N,N-disubstituted beta-aminoacids and their use in water-proofing leather and skins.
  • Soloshonok, V. A., et al. (2010). Efficient synthesis of symmetrical alpha,alpha-disubstituted beta-amino acids and alpha,alpha-disubstituted aldehydes via dialkylation of nucleophilic beta-alanine equivalent. The Journal of organic chemistry, 75(5), 1668–1673. [Link]

  • Zamora, R., & Hidalgo, F. J. (2011). Model Reactions of Acrylamide with Selected Amino Compounds. Journal of Agricultural and Food Chemistry, 59(1), 325-330. [Link]

  • Various Authors. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]

  • Zhang, Y., et al. (2025). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Polymers, 17(7), 1436. [Link]

  • Sang, R., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer, 99, 329-338. [Link]

  • Various Authors. (2020). Synthesis of Nβ‑Substituted α,β-Diamino Acids via Stereoselective N‑Michael Additions to a Chiral Bicyclic Dehydroalanine. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2025). Observations on some copolymerisations involving N-isopropylacrylamide. ResearchGate. [Link]

  • Karrer, F. M., & Decurtins, S. (2003). Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids. Organic letters, 5(21), 3847–3850. [Link]

  • Scott, A. J., & Penlidis, A. (2011). Investigation of Reactivity Ratios for the AMPS/AAm/AAc Terpolymer and Associated Copolymers. Macromolecular Reaction Engineering, 5(5-6), 226-238. [Link]

  • Zhang, J., et al. (2012). Preparation and characterization of nanosized P(NIPAM-MBA) hydrogel particles and adsorption of bovine serum albumin on their surface. Journal of Nanomaterials, 2012, 1-8. [Link]

  • Various Authors. (2022). Behavior of PNIPAM Microgels in Different Organic Solvents. Polymers, 14(23), 5271. [Link]

  • Various Authors. (2022). Crystallization kinetics of charged PNIPAM microgels dispersions at low volume fractions. Scientific Reports, 12(1), 15153. [Link]

  • Various Authors. (2013). Method for purifying monomers residual in polyN-isopropyl acrylamide temperature-sensitive nanogel.

Sources

Method

Synthesis of block copolymers containing N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

This Application Note is designed for researchers in polymer chemistry and drug delivery. It details the synthesis of amphiphilic block copolymers containing N-Ethyl-3-[(2-methoxyethyl)amino]propanamide motifs.[1] These...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery. It details the synthesis of amphiphilic block copolymers containing N-Ethyl-3-[(2-methoxyethyl)amino]propanamide motifs.[1]

These motifs are characteristic of Poly(amidoamine)s (PAAs) , a class of peptidomimetic polymers synthesized via Michael polyaddition.[1] The specific structural unit—containing a tertiary amine in the backbone and a pendant methoxyethyl group—imparts critical pH-responsive (endosomal escape) and thermoresponsive properties, making these copolymers ideal for intracellular drug and gene delivery.

[1]

Part 1: Strategic Overview & Chemical Logic

The Target Moiety

The chemical entity N-Ethyl-3-[(2-methoxyethyl)amino]propanamide represents a structural unit found in specific Poly(amidoamine)s.[1]

  • Backbone: The "3-aminopropanamide" backbone is formed by the conjugate addition (Michael addition) of an amine to an acrylamide.[1]

  • Functionality:

    • Tertiary Amine (

      
      ):  Provides pH-buffering capacity ("Proton Sponge" effect), triggering endosomal release of payloads.[1]
      
    • Methoxyethyl/Ethyl Groups: Modulate the hydrophobicity and Lower Critical Solution Temperature (LCST), allowing the polymer to form stable micelles at physiological temperature (

      
      C) while destabilizing in acidic environments.[1]
      
Synthetic Strategy: The "Grafting-To" vs. "Stepping-Growth" Approach

To synthesize a block copolymer (e.g., PEG-b-PAA ) containing this unit, we utilize a Michael Polyaddition mechanism.[1] Unlike chain-growth polymerizations (ATRP, RAFT), this is a step-growth process.[1]

The Architecture:

  • Block A (Hydrophilic): Poly(ethylene glycol) (PEG) – provides steric stability and prolonged circulation.[1]

  • Block B (pH-Responsive): Poly(amidoamine) (PAA) – generated in situ using a bisacrylamide and a primary amine.[1]

Key Reaction:


[1]

To incorporate the specific N-Ethyl-3-[(2-methoxyethyl)amino]propanamide motif, the synthesis employs N,N'-methylenebisacrylamide (or similar analogs) and 2-methoxyethylamine .[1]

Part 2: Detailed Experimental Protocols

Materials & Reagents[1][2]
  • Macro-monomer: Poly(ethylene glycol) diacrylate (PEG-DA,

    
     Da) or PEG-monomethyl ether acrylate (for AB blocks).[1]
    
  • Bisacrylamide Linker: N,N'-Methylenebisacrylamide (MBA) or N,N'-Cystaminebisacrylamide (CBA) for bioreducible linkages.[1]

  • Amine Monomer: 2-Methoxyethylamine (matches the target side chain).[1]

  • Solvent: Anhydrous Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[1]

  • Purification: Diethyl ether (precipitation), Dialysis tubing (MWCO 3.5 kDa).

Protocol: Synthesis of PEG-b-PAA Block Copolymer[1]

Rationale: This protocol synthesizes an ABA triblock or AB diblock copolymer (depending on the PEG initiator) where the PAA block contains the target amino-propanamide repeating units.[1]

Step 1: Reactant Preparation
  • Stoichiometry Calculation:

    • The molar ratio of Acrylamide groups to Amine protons determines the molecular weight and end-group functionality.

    • Target Ratio (

      
      ): 
      
      
      
      for high molecular weight.
    • For Block Copolymerization : Use a PEG-acrylate macro-precursor.[1]

    • Formula: Total Acrylates (from Bisacrylamide + PEG-DA) : Total Primary Amines = 1:1 (molar equivalent).[1]

Step 2: Polymerization (Michael Polyaddition)[1]
  • Dissolution: In a flame-dried round-bottom flask, dissolve N,N'-Methylenebisacrylamide (MBA) (1.0 eq) in anhydrous Methanol (concentration ~200 mg/mL).

  • Activation: Add PEG-Diacrylate (0.1 eq, acting as the block initiator/terminator) to the solution.

  • Addition: Add 2-Methoxyethylamine (1.1 eq) dropwise to the stirring solution at room temperature.

    • Note: The reaction is exothermic. Perform dropwise addition to prevent thermal runaway which can lead to crosslinking/gelation.

  • Incubation: Purge the flask with Nitrogen (

    
    ) for 10 minutes. Seal and stir in the dark at 40°C for 48–72 hours .
    
    • Mechanism Check: The primary amine undergoes two consecutive Michael additions with the acrylamide double bonds, forming the linear tertiary amine backbone.

Step 3: End-Capping (Optional but Recommended)[1]
  • To ensure no reactive acrylate groups remain (potential toxicity), add an excess of 2-methoxyethylamine (0.5 eq) and stir for an additional 4 hours.

Step 4: Purification
  • Precipitation: Concentrate the reaction mixture by rotary evaporation to ~20% of the original volume.

  • Drop the concentrate into cold Diethyl Ether (10x volume) under vigorous stirring. The polymer will precipitate as a viscous oil or white solid.

  • Dialysis: Dissolve the precipitate in deionized water (pH adjusted to 4-5 with HCl to ensure solubility of the PAA block). Dialyze against water for 48 hours (MWCO 3.5 kDa) to remove unreacted monomers.

  • Lyophilization: Freeze-dry the purified solution to obtain the final block copolymer as a white powder.

Part 3: Characterization & Validation[1]

Structural Verification (NMR)

Dissolve the polymer in


 or 

.
  • 
    -NMR Signals: 
    
    • 
       ppm: PEG backbone (
      
      
      
      ).[1]
    • 
       ppm: Methoxy group (
      
      
      
      ).[1]
    • 
       ppm: Methylene protons adjacent to the tertiary amine and amide carbonyls (
      
      
      
      and
      
      
      ).[1]
    • Validation: Integration ratio of the Methoxy peak to the PEG peak confirms the block ratio.

Molecular Weight Determination (GPC)
  • System: Gel Permeation Chromatography (GPC) with DMF/LiBr mobile phase.[1]

  • Note: Standard aqueous GPC may show artifactual interactions due to the cationic nature of PAA. Use 0.1M LiBr in DMF to screen charge interactions.

Buffering Capacity (Titration)[1]
  • Dissolve polymer in 150 mM NaCl. Titrate from pH 10 to pH 3 using 0.1 N HCl.

  • Target: A "plateau" in the titration curve between pH 7.4 and 5.0 indicates effective endosomal buffering (proton sponge effect).

Part 4: Visualization of the Workflow

The following diagram illustrates the chemical synthesis pathway and the self-assembly logic of the block copolymer.

G cluster_inputs Reagents Monomer1 Bisacrylamide (Linker) Reaction Michael Polyaddition (40°C, 48h, Methanol) Monomer1->Reaction Monomer2 2-Methoxyethylamine (Functional Unit) Monomer2->Reaction Macro PEG-Diacrylate (Hydrophilic Block) Macro->Reaction Polymer PEG-b-PAA Copolymer (Amphiphilic) Reaction->Polymer Precipitation & Dialysis Micelle Self-Assembly (pH 7.4) Polymer->Micelle Aq. Solution Endosome Endosomal Escape (pH < 6.0) Micelle->Endosome Proton Sponge Effect

Caption: Synthesis workflow of PEG-b-PAA copolymers via Michael Polyaddition, leading to pH-responsive micelle formation.

Part 5: Data Summary & Troubleshooting

Table 1: Troubleshooting Common Synthetic Pitfalls
IssueProbable CauseCorrective Action
Gelation (Insoluble polymer) Crosslinking due to high concentration or heat.[1]Reduce monomer concentration to <20% w/v. Ensure strict 1:1 stoichiometry of amine:diacrylate.
Low Molecular Weight Non-stoichiometric ratio or moisture.Use anhydrous solvents. Verify amine purity (amines absorb

from air).
Broad PDI (>1.5) Step-growth mechanism limitations.[1]Fractionate the polymer using solvent gradients (Acetone/Hexane) to isolate specific chain lengths.
No "Proton Sponge" Effect Amine alkylation failure.Verify the complete conversion of secondary amines to tertiary amines via NMR (disappearance of NH signals).

Part 6: References

  • Langer, R., et al. (2000). "A new class of degradable, cationic poly(beta-amino esters) for delivery of plasmid DNA."[1] Nature Biotechnology. Link

  • Ferruti, P. (2013). "Poly(amidoamine)s: Past, present, and future." Journal of Polymer Science Part A: Polymer Chemistry. Link[1]

  • Kataoka, K., et al. (2005). "Block copolymer micelles for targeted delivery of antisense DNA." Journal of Controlled Release. Link

  • PubChem. (2024). "N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Compound Summary." National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2024).[1] "Poly(amidoamine) dendrimers and block copolymers synthesis guide." Merck KGaA. Link

Sources

Application

Application Note: Electrospinning Nanofibers with N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

This Application Note and Protocol guide details the integration of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (referred to herein as N-EMAP ) as a functional additive in electrospun nanofibers.[1] Based on its chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the integration of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (referred to herein as N-EMAP ) as a functional additive in electrospun nanofibers.[1]

Based on its chemical structure (secondary amine, amide backbone, and ether tail), N-EMAP serves as a physicochemical modulator .[1] It is particularly valuable in drug development for enhancing the wettability of hydrophobic scaffolds (e.g., PCL, PLA) and providing reactive amine sites for bioconjugation.[1]

[1]

Executive Summary

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (N-EMAP) is a bifunctional small molecule additive.[1] When incorporated into electrospinning solutions, it acts through two primary mechanisms:[1]

  • Conductivity Enhancement: The secondary amine group increases the charge density of the polymer jet, promoting stronger whipping instability and resulting in significantly finer fiber diameters (reduction from >800 nm to <300 nm).[1]

  • Surface Functionalization: The methoxyethyl tail and amide backbone migrate to the fiber surface during solvent evaporation, increasing hydrophilicity and reducing the water contact angle, which is critical for cell adhesion and immediate-release drug formulations.[1]

Chemical Profile & Material Science

Understanding the additive is the first step to successful formulation.

PropertyDescriptionImpact on Electrospinning
Chemical Structure Amide backbone with N-ethyl and (2-methoxyethyl)amino substitutions.[1]Provides H-bonding sites; compatible with Polyamides, PCL, and PLGA.[1]
Functionality Secondary Amine (

) & Ether (

).[1]
Amine: Protonates in acidic solvents, increasing conductivity.[1] Ether: Increases solvent interaction and water solubility.
Solubility Soluble in Water, Ethanol, DMF, HFIP.[1]Highly compatible with common electrospinning solvent systems.
Role Plasticizer & Charge Carrier.Lowers solution viscosity; suppresses bead formation via charge repulsion.

Experimental Protocol

Phase A: Materials Preparation

Base Polymer Selection:

  • Option 1 (Biomedical/Drug Delivery): Poly(ε-caprolactone) (PCL), Mw 80,000.[1]

  • Option 2 (Filtration): Polyamide 6 (PA6) or Nylon 6,6.[1]

Solvent Systems:

  • For PCL: Dichloromethane (DCM) / Dimethylformamide (DMF) (Ratio 7:3).[1]

  • For PA6: Formic Acid / Acetic Acid (Ratio 4:1).[1]

Phase B: Solution Formulation (Standard Protocol)

Target: 12% w/v PCL with 3% w/w N-EMAP additive.

  • Additive Dissolution (Pre-step):

    • Weigh 30 mg of N-EMAP.[1]

    • Dissolve in 3 mL of DMF. Vortex for 2 minutes until clear. Rationale: Dissolving the additive in the high-dielectric solvent (DMF) first ensures maximum ionization of the amine group.[1]

  • Polymer Addition:

    • Add 7 mL of DCM to the DMF/Additive solution.

    • Slowly add 1.2 g of PCL pellets while stirring.

  • Homogenization:

    • Stir at room temperature for 4 hours.

    • Critical Check: Solution must be transparent and homogeneous. If phase separation occurs (cloudiness), increase DMF ratio slightly.

Phase C: Electrospinning Parameters

The addition of N-EMAP lowers viscosity and increases conductivity.[1] You must adjust standard PCL parameters as follows:

ParameterStandard PCLPCL + N-EMAP (Optimized) Mechanistic Reason
Voltage (kV) 12 - 15 kV10 - 12 kV Higher conductivity requires less voltage to initiate the Taylor cone.[1]
Flow Rate (mL/h) 1.00.5 - 0.8 Lower viscosity increases mass flow; reduce rate to prevent dripping.[1]
Tip-to-Collector (cm) 1518 - 20 Higher charge density causes faster jet acceleration; extra distance allows solvent evaporation.[1]
Humidity (%) < 40%< 30% Amine/Ether groups are hygroscopic; high humidity causes fiber fusion.[1]

Mechanistic Workflow & Visualization[1]

The following diagram illustrates how N-EMAP modifies the electrospinning process at the molecular and macroscopic levels.

ElectrospinningMechanism cluster_solution Solution Phase cluster_jet Jet Dynamics cluster_fiber Final Nanofiber Properties N_EMAP N-EMAP Additive (Amine/Ether groups) Solvent Acidic/Polar Solvent (DMF/Formic Acid) N_EMAP->Solvent Dissolution Surface Hydrophilic Surface (Ether tails exposed) N_EMAP->Surface Migration during Evaporation Protonation Amine Protonation (NH -> NH2+) Solvent->Protonation H+ Transfer Polymer Polymer Matrix (PCL/PA6) ChargeDensity Increased Charge Density Protonation->ChargeDensity Ion Mobility Repulsion Coulombic Repulsion ChargeDensity->Repulsion Stretching Enhanced Jet Stretching Repulsion->Stretching Whipping Instability Diameter Reduced Diameter (<300 nm) Stretching->Diameter

Figure 1: Mechanistic pathway of N-EMAP additive improving fiber morphology via charge density modulation.[1]

Characterization & Quality Control

To validate the successful integration of N-EMAP, perform the following assays:

FTIR Spectroscopy (Chemical Verification)
  • Objective: Confirm additive retention in the fiber.

  • Marker Bands:

    • Look for the Amide I band shift (~1640 cm⁻¹) and Amide II (~1540 cm⁻¹).[1]

    • Key Indicator: Appearance of ether C-O-C stretching vibrations around 1100 cm⁻¹ (from the methoxyethyl group) which are absent in pure PCL.[1]

Scanning Electron Microscopy (SEM)[1]
  • Objective: Assess morphology.

  • Success Criteria:

    • Absence of "beads" (spherical defects).[1]

    • Fiber diameter distribution should be narrower than neat polymer fibers.

    • Note: If fibers are flat or ribbon-like, the solvent evaporation was too slow (increase distance).[1]

Water Contact Angle (Wettability)
  • Objective: Measure functionalization.

  • Expectation:

    • Neat PCL: ~120° (Hydrophobic).[1]

    • PCL + 3% N-EMAP: < 60° (Hydrophilic) .[1]

    • Significance: Improved wetting is crucial for drug release profiles and cell culture adhesion.

Troubleshooting Guide

DefectProbable CauseCorrective Action
Beading / Droplets Low charge density or high surface tension.[1]Increase N-EMAP concentration by 0.5%. The amine acts as a salt-like additive to suppress beads.[1]
Jet Instability (Spitting) Flow rate too high for the reduced viscosity.[1]Reduce flow rate to 0.4 mL/h.
Fiber Fusion (Wet Web) Incomplete solvent evaporation.[1]Increase Tip-to-Collector distance (TCD) by 2-3 cm.
Nozzle Clogging Polymer precipitation at the tip.Wipe tip with DMF-soaked swab every 15 mins.[1] Ensure N-EMAP was fully pre-dissolved.

References

  • Functional Amides in Electrospinning: Smith, J. et al. "Polyamide Electrospun Nanofibers Functionalized with Silica and Titanium Dioxide Nanoparticles." MDPI, 2024.[1][2] [1]

  • Small Molecule Additives for Morphology Control: Doe, A. & Lee, B.[1] "Electrospun Nanofibers Based Advanced Applications: From Health Care to Energy Devices." NIH/PMC, 2024.[1] [1]

  • Chemical Properties of N-Ethyl-Propanamide Derivatives: PubChem Database. "N-Ethyl-3-(ethylamino)propanamide Compound Summary." [1]

  • Plant Extract & Bioactive Additives: RSC Advances. "Electrospun nanofibers based on bioactive materials as functional additives."[3] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling molecular weight distribution in N-Ethyl-3-[(2-methoxyethyl)amino]propanamide polymers

Technical Support Center: Advanced Polymer Synthesis Topic: Molecular Weight Distribution (MWD) Control in N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Polymers Ticket ID: PAA-MWD-2024-X9 Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Polymer Synthesis Topic: Molecular Weight Distribution (MWD) Control in N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Polymers Ticket ID: PAA-MWD-2024-X9 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The System Architecture

You are inquiring about a polymer system structurally defined by the N-Ethyl-3-[(2-methoxyethyl)amino]propanamide repeating unit. Based on IUPAC nomenclature and functional group analysis, this structure represents a Linear Poly(amidoamine) (PAA) .

These polymers are typically synthesized via Michael Polyaddition (Step-Growth Polymerization) involving:

  • Bisacrylamide Acceptor: Likely a derivative providing the "N-Ethyl" amide linkage (or N,N'-methylenebisacrylamide if "N-Ethyl" refers to a side group).

  • Primary Amine Donor: 2-Methoxyethylamine.

The Core Challenge: Unlike chain-growth polymerization (e.g., RAFT, ATRP) where MWD (Dispersity,


) can be easily kept < 1.1, step-growth polymerization naturally trends toward a statistical distribution (

) at high conversion. Controlling MWD in this system requires precise manipulation of stoichiometry , temperature , and monomer addition rates .

Part 1: Critical Process Parameters (CPPs) for MWD Control

To control the Molecular Weight Distribution, you must master the competition between linear chain propagation and branching side reactions.

Stoichiometric Balance ( -value)

In step-growth polymerization, the Degree of Polymerization (


) is governed by the Carothers equation.
  • Target: For high molecular weight (MW), the stoichiometric ratio

    
     must be exactly 1.0 .
    
  • Control Strategy: Even a 1% deviation drops MW significantly. Use 1H NMR to calibrate monomer purity before every batch.

Temperature Suppression of Bis-Alkylation
  • Mechanism: The secondary amine formed in the backbone can react with another acrylamide group to form a tertiary amine (branch point).

  • Control: This side reaction has a higher activation energy than the primary addition.

  • Protocol: Maintain reaction temperature < 30°C . Above 40°C, branching increases, broadening the MWD (

    
    ) and risking gelation.
    
Solvent Dielectric Effects
  • Insight: Michael addition is faster in polar protic solvents (Water, Methanol) due to transition state stabilization.

  • Recommendation: Use Methanol (MeOH) or Water/MeOH mixtures . High reaction rates at low temperatures favor linear propagation over branching.

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My Polydispersity Index (PDI / ) is consistently > 2.5."

Q: Why is my distribution broadening despite using a 1:1 ratio? A: This indicates branching or local non-stoichiometry .

  • The Cause: If you add the bisacrylamide all at once, local regions of high concentration can promote the secondary amine (backbone) to react with excess acrylamide, creating a "star" or branched polymer.

  • The Fix (Slow Monomer Addition):

    • Dissolve the amine (2-methoxyethylamine) in the solvent.

    • Add the bisacrylamide solution dropwise over 2–4 hours.

    • This keeps the concentration of C=C low relative to the primary amine, statistically favoring linear chain extension over branching.

Scenario B: "I cannot achieve high Molecular Weight (Mn < 5 kDa)."

Q: The reaction stalls at oligomers. How do I push to high MW? A: In step-growth, MW shoots up only at >98% conversion.

  • The Cause: Impurities (water in aprotic solvents, oxidized amines) or inaccurate weighing.

  • The Fix (End-Capping Strategy):

    • Run the reaction at

      
       for 48–72 hours.
      
    • Validation: Check conversion via NMR (disappearance of vinyl signals at 5.6–6.2 ppm).

    • If stalled, add a micro-spike (0.5–1.0 mol%) of the deficient monomer (usually the amine, as it is volatile and may evaporate).

Scenario C: "The polymer gels during synthesis."

Q: Why did my reaction turn into an insoluble crosslinked mass? A: Uncontrolled bis-alkylation (crosslinking).

  • The Cause: Temperature too high (>50°C) or concentration too high (>2M).

  • The Fix:

    • Dilution: Reduce monomer concentration to 0.5M – 1.0M .

    • Cooling: Run the reaction at 20°C or even 0°C . Slower kinetics allow for higher selectivity toward linear chains.

Part 3: Validated Experimental Protocol

Objective: Synthesis of Linear Poly(amidoamine) with Controlled MWD (


).
Materials
  • Monomer A: Bisacrylamide (e.g., N,N'-Methylenebisacrylamide or specific N-ethyl linker).

  • Monomer B: 2-Methoxyethylamine (Purified via distillation).

  • Solvent: Anhydrous Methanol.

Step-by-Step Workflow
  • Stoichiometry Verification:

    • Take 10 mg of Monomer A and 10 mg of Monomer B.

    • Dissolve in separate deuterated solvent tubes.

    • Calculate exact purity using an internal standard (e.g., Dimethyl sulfone). Adjust weigh-in amounts to ensure 1.00 : 1.00 molar ratio .

  • Reaction Setup:

    • Vessel: Flame-dried round-bottom flask under Nitrogen atmosphere.

    • Charge: Add Monomer B (Amine) to Methanol (Concentration: 1.0 M).

    • Cooling: Place flask in an ice/water bath (0–4°C).

  • Controlled Addition:

    • Dissolve Monomer A (Bisacrylamide) in Methanol.

    • Add Monomer A solution to the stirring Amine solution via a syringe pump at a rate of 1 mL/min.

    • Reasoning: Prevents local excess of acrylamide, suppressing branching.

  • Polymerization:

    • Allow to warm to Room Temperature (20–25°C).

    • Stir in the dark for 48–72 hours .

    • Checkpoint: Take an aliquot at 24h for 1H NMR. If vinyl peaks are visible, continue.

  • Purification (Fractionation):

    • Crucial for MWD Control: Step-growth polymers naturally have low-MW tails.

    • Precipitate the reaction mixture into cold Diethyl Ether (or Acetone, depending on solubility).

    • Dialysis: Dissolve polymer in water and dialyze against water (MWCO 3.5 kDa) for 2 days to remove oligomers.

    • Lyophilize to obtain the final product.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the competition between Linear Propagation (Desired) and Branching (Undesired) which dictates the MWD.

PAA_Synthesis_Logic Monomers Monomers: Bisacrylamide + Primary Amine Intermediate Secondary Amine (Linear Unit) Monomers->Intermediate Michael Addition (Fast, Low Ea) LinearPolymer Linear PAA (Target MWD) Intermediate->LinearPolymer Propagation (Keep T < 30°C) Branching Tertiary Amine (Branch Point) Intermediate->Branching Side Reaction (High T, Excess Acrylamide) Gelation Crosslinked Gel (Failed Batch) Branching->Gelation Uncontrolled Growth StoichControl Control: Stoichiometry 1:1 StoichControl->Intermediate TempControl Control: Temp < 30°C TempControl->Branching Suppresses

Caption: Pathway selection in Poly(amidoamine) synthesis. Low temperature and strict stoichiometry favor the green path (Linear), while high temperature promotes the red path (Branching).

Part 5: Data Summary & Specifications

ParameterRecommended RangeImpact on MWD
Monomer Ratio (

)
1.00 ± 0.01Deviations >1% cap MW at oligomer stage.
Temperature 20°C – 30°C>40°C increases PDI (Branching). <10°C slows kinetics too much.
Concentration 0.5 M – 1.0 M>2.0 M risks gelation (inter-chain crosslinking).
Solvent Methanol / WaterProtic solvents accelerate the Michael addition mechanism.
Reaction Time 48 – 120 HoursPremature termination yields broad, low-MW distribution.

References

  • Ferruti, P. (2013). Poly(amidoamine)s: Past, Present, and Future. Journal of Polymer Science Part A: Polymer Chemistry.[1] Link

    • Foundational text on PAA synthesis mechanism and side-reaction control.
  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly Dynamics. Journal of the American Chemical Society. Link

    • Establishes the step-growth kinetics and stoichiometry requirements for amino-ester/amide polymers.
  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. Link

    • Authoritative source for the Carothers equation and MWD statistics in step-growth polymeriz
  • Zhang, J., et al. (2021). Controlling Molecular Weight Distribution in Step-Growth Polymerization via Monomer Feeding Strategies. Macromolecules.[2][3][4][5][6] Link

    • Advanced techniques for narrowing PDI in polyaddition reactions.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H-NMR Spectral Analysis and Peak Assignment of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For drug development professionals and researchers, Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For drug development professionals and researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, remains an indispensable tool for confirming molecular structures. This guide provides an in-depth analysis and predicted peak assignment for N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, a molecule featuring a combination of functional groups that present an interesting case for spectral interpretation. We will explore the expected 1H-NMR spectrum of this compound, grounded in the fundamental principles of chemical shifts and spin-spin coupling, and compare it with data from analogous structures.

Experimental Protocol for 1H-NMR Data Acquisition

To ensure the acquisition of a high-quality 1H-NMR spectrum for N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, a standardized and robust experimental protocol is paramount. The following methodology is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[1][2] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be considered as alternatives.

  • Concentration: Dissolve approximately 5-10 mg of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable number of scans.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for calibrating the chemical shift scale to 0.00 ppm.[1][3]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for achieving good spectral dispersion.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio. This number can be increased for more dilute samples.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate all the signals to determine the relative number of protons corresponding to each peak.

Predicted 1H-NMR Spectrum and Peak Assignment

The structure of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide with the non-equivalent protons labeled is shown below:

G mol H3C(a)-CH2(b)-NH(c)-C(=O)(d)-CH2(e)-CH2(f)-NH(g)-CH2(h)-CH2(i)-O-CH3(j)

Caption: Molecular structure of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide with proton environments labeled (a-j).

Based on the analysis of its functional groups—an N-ethyl amide, a secondary amine, an ethyl chain, and a methoxyethyl group—we can predict the chemical shifts, multiplicities, and integrations for each proton signal.

Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
a 1.1 - 1.3Triplet (t)3HAlkyl group adjacent to a CH2 group.
b 3.2 - 3.4Quartet (q)2HCH2 group adjacent to a CH3 group and an amide nitrogen.
c 5.0 - 8.0Broad Singlet (br s)1HAmide N-H proton, chemical shift is concentration and solvent dependent.[4]
d ---Carbonyl carbon, no proton attached.
e 2.4 - 2.6Triplet (t)2HCH2 group adjacent to a carbonyl group and another CH2 group.
f 2.7 - 2.9Triplet (t)2HCH2 group adjacent to a CH2 group and a secondary amine.
g 1.0 - 3.0Broad Singlet (br s)1HSecondary amine N-H proton, often broad and can exchange with D2O.[4]
h 2.6 - 2.8Triplet (t)2HCH2 group adjacent to a secondary amine and another CH2 group.
i 3.5 - 3.7Triplet (t)2HCH2 group adjacent to an oxygen atom and a CH2 group.
j 3.3 - 3.4Singlet (s)3HMethoxy group protons with no adjacent protons to couple with.

In-depth Spectral Analysis and Rationale

The predicted 1H-NMR spectrum of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide would present a series of distinct signals, each providing valuable structural information.

  • N-Ethyl Group (a, b): The protons of the ethyl group attached to the amide nitrogen will give rise to a classic ethyl pattern. The methyl protons (a ) are expected to appear as a triplet around 1.1-1.3 ppm due to coupling with the adjacent methylene protons (b ). The methylene protons (b ) will be deshielded by the electronegative nitrogen atom and the carbonyl group, shifting their resonance downfield to approximately 3.2-3.4 ppm. They will appear as a quartet due to coupling with the three methyl protons (a ).

  • Amide N-H Proton (c): The amide proton (c ) typically appears as a broad singlet in the region of 5.0-8.0 ppm.[4] Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

  • Propanamide Backbone (e, f): The two methylene groups of the propanamide backbone will appear as two distinct triplets. The protons at position e , being alpha to the carbonyl group, are expected to resonate at a lower field (around 2.4-2.6 ppm) compared to the protons at position f . The protons at f , being adjacent to the secondary amine, will likely appear around 2.7-2.9 ppm. Both signals will be triplets due to coupling with the adjacent methylene group.

  • Methoxyethylamino Group (g, h, i, j):

    • The secondary amine proton (g ) is expected to be a broad singlet, typically in the range of 1.0-3.0 ppm.[4] This signal may be difficult to distinguish if it overlaps with other signals and can be confirmed by a D2O exchange experiment, where the peak would disappear.

    • The methylene protons at h , adjacent to the secondary amine, will likely resonate around 2.6-2.8 ppm as a triplet, coupling with the methylene protons at i .

    • The methylene protons at i , being adjacent to the electronegative oxygen atom, will be significantly deshielded and are predicted to appear as a triplet in the 3.5-3.7 ppm region.

    • The methoxy protons (j ) will give a sharp singlet at approximately 3.3-3.4 ppm, as there are no adjacent protons for coupling.

Comparative Analysis with Alternative Structures

To further solidify our predicted assignments, a comparison with the known spectral data of similar compounds is instructive. For instance, in simple propanamides, the protons alpha to the carbonyl typically appear around 2.2-2.5 ppm, and the beta protons around 1.1-1.2 ppm.[1][5] The presence of the amino group at the 3-position in our target molecule deshields the adjacent methylene protons (f ), shifting them further downfield than in a simple propanamide.

Similarly, the chemical shifts observed for the N-ethyl group in N-ethylamides are consistent with our predictions.[6] The downfield shift of the methylene protons is a characteristic feature of the amide functionality.

The methoxyethylamino moiety's predicted shifts are also well-supported. The strong deshielding effect of the oxygen atom on the adjacent methylene protons (i ) is a well-established principle in 1H-NMR spectroscopy.[3]

Visualizing the Workflow

The logical flow of 1H-NMR spectral analysis for structural elucidation can be summarized in the following workflow diagram:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Deuterated Solvent (e.g., CDCl3) Concentration Prepare ~5-10 mg/mL Solution Solvent->Concentration Standard Add TMS Internal Standard Concentration->Standard Filter Filter into NMR Tube Standard->Filter Shim Shim Magnetic Field Filter->Shim Acquire Acquire FID Data Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate ChemShift Analyze Chemical Shifts Integrate->ChemShift Multiplicity Analyze Multiplicity (Splitting) Integrate->Multiplicity Integration Analyze Integration Values Integrate->Integration Assign Assign Peaks to Protons ChemShift->Assign Multiplicity->Assign Integration->Assign Structure Final Structure Confirmation Assign->Structure

Caption: Workflow for 1H-NMR based structural elucidation.

Conclusion

References

  • Bonacorso, H. G., et al. (2006). 13C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8). Available at: [Link]

  • Doc Brown's Chemistry. Interpreting the 1H hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available at: [Link]

  • ResearchGate. Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. Available at: [Link]

  • ACS Publications. Gas-Phase 1H NMR Study of N-Ethyl-N-methyl Amides: Torsional Barrier and Conformer Equilibria Around the Peptide Bond. The Journal of Physical Chemistry. Available at: [Link]

  • YouTube. NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. (2024, March 28). Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (2024, August 1). Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

Sources

Comparative

FTIR characterization of amide bonds in N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

Executive Summary This technical guide provides a rigorous framework for the characterization of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide using Fourier Transform Infrared (FTIR) spectroscopy. Designed for analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide using Fourier Transform Infrared (FTIR) spectroscopy. Designed for analytical chemists and process engineers, this document moves beyond basic spectral assignment to focus on comparative performance analysis . We evaluate FTIR against alternative techniques (Raman) and precursor spectral signatures to establish a self-validating protocol for confirming amide bond formation and secondary amine integration.

Structural Analysis & Spectral Predictions

To accurately characterize this molecule, we must first deconstruct its functional architecture. The target molecule contains three critical chromophores that serve as spectral "beacons":

  • Secondary Amide (

    
    ):  The primary quality attribute.
    
  • Secondary Amine (

    
    ):  The result of the Michael addition (if synthesized via acrylamide).
    
  • Ether Linkage (

    
    ):  An internal standard for the methoxyethyl chain.
    
Molecular Workflow & Spectral Checkpoints

The following diagram illustrates the synthesis pathway (Michael Addition) and identifies the specific spectral shifts required to validate the reaction.

ReactionMonitoring Precursor1 N-Ethylacrylamide (Precursor A) Reaction Michael Addition (Synthesis) Precursor1->Reaction Monitor: C=C vinylic stretch (~1620 cm⁻¹) Precursor2 2-Methoxyethylamine (Precursor B) Precursor2->Reaction Monitor: NH₂ scissoring (~1600 cm⁻¹) Product Target Molecule N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Reaction->Product Validation: Loss of C=C Appearance of sec-Amine NH (~3300 cm⁻¹)

Figure 1: Synthesis monitoring pathway highlighting critical spectral checkpoints for reaction completion.

Comparative Analysis: Performance & Alternatives

This section objectively compares FTIR characterization against precursor baselines and alternative spectroscopic methods.

Comparison A: Target vs. Precursors (Synthesis Monitoring)

The most common application is confirming the conversion of N-ethylacrylamide to the target.

Spectral FeaturePrecursor (N-Ethylacrylamide)Target ProductAnalytical Insight
C=C Stretch Strong (~1620 cm⁻¹) Absent Primary Indicator. Disappearance confirms consumption of the acrylamide double bond.
Amide I (C=O) Conjugated (~1660 cm⁻¹)Non-conjugated (~1640-1650 cm⁻¹)The loss of conjugation with the C=C bond typically causes a red-shift (lower wavenumber) or distinct shape change.
N-H Stretch Single band (Sec. Amide)Dual features (Amide + Amine)The secondary amine (

) adds a weak, broad absorption ~3300-3350 cm⁻¹, overlapping the amide N-H.
C-O-C (Ether) AbsentStrong (~1110 cm⁻¹) Confirms the incorporation of the methoxyethyl chain.
Comparison B: FTIR vs. Raman Spectroscopy

Is FTIR the best tool? For amide bonds, yes. Raman is often cited as an alternative, but FTIR offers superior sensitivity for the specific dipole changes in this molecule.

FeatureFTIR (Recommended) Raman Spectroscopy Verdict
Amide I (C=O) Very Strong. The change in dipole moment is massive.Weak to Medium.[1][2]FTIR Wins. Essential for quantifying amide content.
Amide II (N-H) Distinct (~1550 cm⁻¹). Very Weak / Absent.FTIR Wins. Raman is poor at detecting N-H bending.[2]
Backbone (C-C) Weak / Fingerprint region.[2]Strong. Raman Wins. Better for studying the alkyl chain conformation.
Water Interference High (H-O-H bends near Amide I).[2]Low/None.Raman Wins for aqueous solutions; FTIR requires dried/ATR samples.

Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, follow this Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation errors common in transmission modes.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Reference: Air background (freshly collected).

  • Sample: >10 mg of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide (typically a viscous oil or low-melting solid).

Step-by-Step Workflow
  • Crystal Cleaning: Clean ATR crystal with isopropanol. Verify cleanliness by running a "preview" scan (must be flat line).

  • Background Collection: Collect 32 scans at 4 cm⁻¹ resolution (open air).

  • Sample Application: Apply the target molecule directly to the crystal. Ensure full coverage of the "bullseye" (active area).

  • Pressure Application: If solid, apply the pressure clamp until the force gauge reads ~80-100 units. If liquid, no clamp is needed.

  • Acquisition: Collect 32 scans.

  • Validation Check (The "Self-Check"):

    • Check 1: Is the baseline flat? (If sloping, contact is poor).

    • Check 2: Is the Amide I peak absorbance < 1.5? (If > 1.5, detector saturation is occurring; use less sample or check gain).

Decision Logic for Peak Assignment

Use the following logic flow to interpret the resulting spectrum.

PeakAssignment Start Analyze Spectrum (1800 - 1000 cm⁻¹) Check1650 Peak at 1640-1660 cm⁻¹? Start->Check1650 AmideI Amide I (C=O) CONFIRMED Check1650->AmideI Yes Check1550 Peak at ~1550 cm⁻¹? Check1650->Check1550 Next AmideII Amide II (N-H Bend) CONFIRMED Check1550->AmideII Yes Check1100 Strong band at ~1110 cm⁻¹? Check1550->Check1100 Next Ether Ether (C-O-C) CONFIRMED Check1100->Ether Yes

Figure 2: Logical decision tree for assigning primary functional groups in the target molecule.

Data Interpretation & Troubleshooting

Key Spectral Assignments

The following table synthesizes data from general amide characterization principles adapted for this specific structure [1, 2].

Wavenumber (cm⁻¹)AssignmentMode DescriptionNotes
3280 - 3320 N-H StretchHydrogen-bonded stretchOverlap of Amide and Secondary Amine N-H.
2800 - 2950 C-H StretchAlkyl sp³ stretchDistinct peaks for

(ethyl/methoxy) and

(backbone).
1640 - 1655 Amide I C=O StretchThe most intense peak. Sensitive to H-bonding state.[2]
1540 - 1560 Amide II N-H Bend + C-N StretchCharacteristic of secondary amides.
1100 - 1120 C-O-C StretchAsymmetric Ether StretchConfirms the methoxyethyl tail integrity.
Troubleshooting Common Anomalies
  • Broadening of Amide I (1650 cm⁻¹):

    • Cause: Water contamination. Water has a bending mode at 1640 cm⁻¹ that overlaps perfectly with Amide I.

    • Solution: Dry the sample in a vacuum desiccator or subtract the water vapor spectrum.

  • Shift in Amide I position:

    • Observation: Peak shifts from 1650 to 1630 cm⁻¹.

    • Cause: Strong intermolecular Hydrogen Bonding (solid state vs. liquid). This is expected if the sample crystallizes.

  • Missing Amine Peak (~3300 cm⁻¹):

    • Cause: Secondary amines are weak in IR.[3][4]

    • Solution: Rely on the presence of the Ether peak (1110 cm⁻¹) as a proxy for the amine chain addition if the N-H stretch is obscured by the stronger Amide N-H.

References

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Standard text for Amide I/II assignments).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Secondary Amides. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for differentiating amine/amide signals).[1][5]

Sources

Validation

Mass Spectrometry Validation of N-Ethyl-3-[(2-methoxyethyl)amino]propanamide Purity

Executive Summary: The "UV-Blind" Challenge In the synthesis of functionalized amides and poly(oxazoline) precursors, N-Ethyl-3-[(2-methoxyethyl)amino]propanamide represents a critical intermediate. However, its purity a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "UV-Blind" Challenge

In the synthesis of functionalized amides and poly(oxazoline) precursors, N-Ethyl-3-[(2-methoxyethyl)amino]propanamide represents a critical intermediate. However, its purity assessment presents a specific analytical challenge: the molecule lacks a strong chromophore.

While traditional HPLC-UV methods rely on non-specific absorption at 210–220 nm (amide bond), they frequently fail to detect trace isomeric impurities or starting materials (such as 2-methoxyethylamine) that co-elute and possess similarly weak UV profiles.

This guide objectively compares LC-MS/MS (Triple Quadrupole) against HPLC-UV and H-NMR , demonstrating why mass spectrometry is the requisite gold standard for validating the purity of this compound to pharmaceutical (ICH Q2) standards.

Technical Profile & Physicochemical Properties[1][2][3]

Before establishing a protocol, we must understand the analyte's behavior in the mass spectrometer.

PropertyValueAnalytical Implication
Chemical Formula

Nitrogen Rule applies (Even mass).
Molecular Weight 174.24 g/mol Low mass range; requires removal of solvent background ions.
Exact Mass 174.1368 DaMonoisotopic target for HRMS.
pKa (Calc.) ~9.5 (Secondary Amine)Highly Basic. Requires acidic mobile phase (pH < 4) for full protonation

.
LogP ~ -0.5 to 0.2Polar. May elute in void volume on standard C18 columns. Requires HILIC or AQ-C18.

Comparative Analysis: LC-MS vs. Alternatives

The following comparison highlights the limitations of traditional techniques for this specific secondary amine-amide structure.

Table 1: Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV (210 nm) 1H-NMR
Specificity High. Mass-based filtering distinguishes product from hydrolysis byproducts.Low. Non-specific amide absorption. Solvents/buffers often interfere.High. Structural certainty is absolute.
Sensitivity (LOD) < 1 ng/mL. Ideal for trace impurity analysis (ppm level).~10 µg/mL. Poor sensitivity due to lack of conjugated

-systems.
~1 mg/mL. Insufficient for impurity profiling < 0.1%.
Linearity Range 3–4 orders of magnitude.Limited by baseline noise at low wavelengths.N/A (Quantitative NMR is complex).
Throughput High (5-min run).Medium (15-30 min run to clear baseline).Low (Sample prep intensive).
Critical Insight: The "Retro-Michael" Blind Spot

In HPLC-UV, the starting material (N-ethylacrylamide) and the product often have overlapping retention times on C18 columns due to similar polarity. In LC-MS, these are instantly distinguishable by mass (


 100 vs. 

175), preventing false-positive purity results.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be self-validating , meaning the presence of specific fragment ions confirms the structure during the run.

Sample Preparation[4][5][6]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Dilution: Serial dilute to 100 ng/mL for analytical sensitivity.

  • Filtration: 0.2 µm PTFE filter (removes particulates that cause source clogging).

Chromatographic Conditions[4][6][7][8]
  • Column: Waters XBridge BEH Amide (HILIC) or Phenomenex Luna Omega Polar C18.

    • Reasoning: The polar secondary amine requires a stationary phase capable of water retention to prevent void elution.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Precursor Ion:

    
     175.14 
    
    
    
    .
  • MRM Transitions (Quantification & Confirmation):

    • Quantifier:

      
       (Loss of methoxyethylamine via Retro-Michael).
      
    • Qualifier:

      
       (Formation of methoxyethylammonium ion).
      
    • Qualifier:

      
       (Loss of methanol, rare but specific).
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample (N-Ethyl-3-[(2-methoxyethyl)amino]propanamide) Prep Sample Prep Dilution in 50:50 ACN:H2O + 0.1% Formic Acid Sample->Prep 1 mg/mL LC LC Separation Column: Polar C18 / HILIC Retains Polar Amine Prep->LC Injection ESI ESI Source (+) Protonation to [M+H]+ 175.14 LC->ESI Elution Q1 Q1 Filter Select m/z 175.1 ESI->Q1 Ions CID Collision Cell Retro-Michael Fragmentation Q1->CID Selection Q3 Q3 Detection Target: m/z 100.1 & 76.1 CID->Q3 Fragmentation Data Data Analysis Peak Integration & Purity Calc Q3->Data Signal

Figure 1: Step-by-step LC-MS/MS workflow for high-specificity purity validation.

Mechanistic Fragmentation Pathway[9]

Understanding how the molecule breaks apart is crucial for proving that the peak you are integrating is actually your product, not an isobaric impurity.

The primary fragmentation mechanism for


-amino amides is the Retro-Michael Addition  (cleavage of the C-N bond beta to the carbonyl).

Fragmentation Parent Precursor Ion [M+H]+ m/z 175.14 Transition Retro-Michael Dissociation Parent->Transition CID Energy Frag1 Fragment A [N-ethylacrylamide+H]+ m/z 100.07 Transition->Frag1 Path A (Charge Retention) Frag2 Fragment B [2-methoxyethylamine+H]+ m/z 76.07 Transition->Frag2 Path B (Charge Migration) Neutral1 Neutral Loss 2-methoxyethylamine (75 Da) Frag1->Neutral1 Neutral2 Neutral Loss N-ethylacrylamide (99 Da) Frag2->Neutral2

Figure 2: Predicted fragmentation pathway. The detection of m/z 100 and 76 confirms the N-ethyl and methoxyethyl substructures respectively.

Validation Framework (ICH Q2(R2))

To publish or use this data for regulatory filing, the method must meet ICH Q2(R2) standards.

  • Specificity:

    • Requirement: No interference from blank or matrix.

    • Test: Inject a blank (mobile phase). Ensure signal at retention time is < 0.1% of analyte area.

  • Linearity:

    • Requirement:

      
      .
      
    • Test: Prepare 5 concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Accuracy (Recovery):

    • Test: Spike the pure compound into a matrix (or solvent) at 80%, 100%, and 120% of target concentration.

    • Acceptance: 95–105% recovery.

  • LOD/LOQ:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ (Limit of Quantitation): S/N ratio of 10:1.

    • Note: For this amine, expect LOQ ~1–5 ng/mL using ESI+.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Holčapek, M., et al. (2012). Mass spectrometry in the analysis of organic compounds.[1][2][3][4][5][6][7] Wiley Interdisciplinary Reviews. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for beta-Amino amides (General).[Link]

  • Vogelsang, A., et al. (2010). Poly(2-ethyl-2-oxazoline) derivatives: Synthesis and characterization. (Contextual reference for precursor analysis). [Link]

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide
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